molecular formula C7H11N3 B109044 N-Isopropylpyridazin-3-amine CAS No. 1248509-73-0

N-Isopropylpyridazin-3-amine

Cat. No.: B109044
CAS No.: 1248509-73-0
M. Wt: 137.18 g/mol
InChI Key: BXOUERBETVRQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropylpyridazin-3-amine (CAS 1619228-38-4) is a high-purity chemical compound supplied for research and development purposes. This organic building block features a 3-aminopyridazine core structure substituted with an isopropyl group, presenting a versatile scaffold for pharmaceutical and chemical exploration . The 3-aminopyridazine moiety is a privileged structure in medicinal chemistry, known for its significant research potential in developing biologically active compounds. Historical patent literature indicates that derivatives of 3-aminopyridazine have been investigated for a range of activities, including potential effects on the central nervous system . Subsequent research on related pyridazine compounds has explored their potential therapeutic applications, such as in the development of thyroid hormone receptor analogs and anoctamin protein inhibitors . The compound serves as a critical intermediate for synthesizing more complex molecules, enabling researchers to explore structure-activity relationships and develop novel chemical entities. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(2)9-7-4-3-5-8-10-7/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOUERBETVRQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-Isopropylpyridazin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis route detailed herein is based on established principles of nucleophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry. This document offers detailed experimental protocols, quantitative data representation, and a visual workflow to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 3-halopyridazine with isopropylamine. 3-Chloropyridazine is a common and commercially available starting material for this reaction. The electron-deficient nature of the pyridazine ring facilitates the attack of a nucleophile, such as isopropylamine, leading to the displacement of the halide.

The general reaction is as follows:

3-Chloropyridazine + Isopropylamine → this compound + HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which can otherwise protonate the isopropylamine, rendering it non-nucleophilic. Alternatively, an excess of isopropylamine can serve as both the nucleophile and the base. The reaction can be performed with or without a solvent, and heating is often employed to increase the reaction rate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution. This protocol is a representative procedure compiled from general methods for the amination of chloroazines.

Materials:

  • 3-Chloropyridazine

  • Isopropylamine

  • Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)

  • Base (e.g., Triethylamine, Potassium Carbonate, or excess Isopropylamine)

  • Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropyridazine (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, 10 mL per gram of 3-chloropyridazine).

  • Addition of Reagents: To the stirred solution, add isopropylamine (2.0 to 3.0 equivalents). If not using excess isopropylamine as the base, add a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove any inorganic salts and excess amine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The values provided are representative and may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Starting Materials
3-Chloropyridazine1.0 eqCommercially available.
Isopropylamine2.0 - 3.0 eqActs as both nucleophile and base.
Reaction Conditions
SolventEthanol, DMF, DioxaneAnhydrous conditions are recommended.
TemperatureReflux (Solvent dependent)Typically between 80-120 °C.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS.
Product Information
ProductThis compound
Yield60 - 85%Dependent on reaction conditions and purification.
Purity>95%After chromatographic purification.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Dissolve Dissolve 3-Chloropyridazine in Anhydrous Solvent Start->Dissolve Add_Reagents Add Isopropylamine (& Base if needed) Dissolve->Add_Reagents Heat Heat to Reflux (4-24h) Add_Reagents->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Concentrate Concentrate in vacuo Cool->Concentrate Extract Aqueous Work-up (Extraction) Concentrate->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Final Product Characterize->End

Caption: Synthesis workflow for this compound.

In-Depth Technical Guide: Physicochemical Properties of N-Isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Isopropylpyridazin-3-amine. Due to the limited availability of experimental data for this specific compound, this document also includes data for a closely related isomer and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

PropertyThis compound6-Isopropylpyridazin-3-amine (Isomer)Data Type
CAS Number 1248509-73-0[3]570416-37-4[1]Experimental
Molecular Formula C₇H₁₁N₃[3]C₇H₁₁N₃[1]---
Molecular Weight 137.18 g/mol [3]137.18 g/mol [1]Calculated
Melting Point Data not availableData not available---
Boiling Point Data not availableData not available---
Solubility Data not availableData not available---
pKa Data not availableData not available---
logP Data not available0.7[1]Computed (XLogP3)

Note: The data for 6-Isopropylpyridazin-3-amine should be used with caution as positional isomers can have significantly different physicochemical properties.

Experimental Protocols

The following are detailed methodologies for the experimental determination of core physicochemical properties, adaptable for a research setting.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[4]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5][6] The tube is then tapped to ensure the sample is compact.[5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Determination: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting range.[7] A second, more precise measurement is then made with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.[7]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8][9]

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10]

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8] The Thiele tube is designed to ensure uniform heating of the oil bath.

  • Determination: The Thiele tube is gently heated. Initially, a stream of air bubbles will emerge from the capillary tube. The heating is continued until a rapid and continuous stream of vapor bubbles is observed. The heat is then removed.

  • Data Recording: As the apparatus cools, the stream of bubbles will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][11]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the solubility of a compound in water.

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

  • Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12][13][14]

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[12] The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[13]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[15] For a basic compound like an amine, the pKa corresponds to the pH at which half of the amine molecules are protonated.

logP Determination (HPLC Method)

The partition coefficient (logP) between octanol and water can be estimated using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]

  • Column and Mobile Phase: A non-polar stationary phase (e.g., C18 column) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of reference compounds with known logP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.

  • Sample Analysis: this compound is injected onto the column under the same conditions as the reference compounds, and its retention time is measured.

  • Calculation: The retention factor (k') for this compound is calculated from its retention time and the column dead time. The logP value is then determined by interpolating from the calibration curve.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Physicochemical_Property_Determination_Workflow cluster_synthesis Compound Availability cluster_properties Physicochemical Profiling cluster_application Application & Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MeltingPoint Melting Point (Capillary Method) Characterization->MeltingPoint BoilingPoint Boiling Point (Thiele Tube) Characterization->BoilingPoint Solubility Aqueous Solubility (Shake-Flask) Characterization->Solubility pKa pKa (Potentiometric Titration) Characterization->pKa logP logP (HPLC Method) Characterization->logP ADME In vitro ADME Assays Solubility->ADME pKa->ADME logP->ADME Biological_Screening Biological Screening ADME->Biological_Screening

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Solubility_pH_Profile_Logic Compound This compound (Basic Amine) Low_pH Low pH (pH < pKa) Aqueous Environment Compound->Low_pH In High_pH High pH (pH > pKa) Aqueous Environment Compound->High_pH In Protonated Protonated Form (R-NH₂⁺-CH(CH₃)₂) Cationic Low_pH->Protonated Predominates Neutral Neutral Form (R-NH-CH(CH₃)₂) Uncharged High_pH->Neutral Predominates High_Solubility Higher Aqueous Solubility Protonated->High_Solubility Low_Solubility Lower Aqueous Solubility Neutral->Low_Solubility

Caption: Logical relationship between pH, protonation state, and aqueous solubility.

References

In-depth Technical Guide on N-Isopropylpyridazin-3-amine (CAS 1248509-73-0): An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of in-depth technical information regarding N-Isopropylpyridazin-3-amine (CAS number 1248509-73-0). While basic chemical and safety information is available from commercial suppliers, there is a significant lack of published research on its synthesis, biological activity, and potential applications in drug discovery and development. This guide summarizes the available information and highlights the current knowledge gap for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Commercially available data provides fundamental information about this compound. This data is crucial for laboratory handling and initial characterization.

PropertyValueSource
CAS Number 1248509-73-0Chemical Suppliers
Molecular Formula C₇H₁₁N₃Chemical Suppliers
Molecular Weight 137.18 g/mol Chemical Suppliers
Melting Point 60 - 63 °CSafety Data Sheets
Appearance SolidSafety Data Sheets

Synthesis and Methodologies

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, general synthetic routes for related pyridazine derivatives often involve the functionalization of a pyridazine core. A hypothetical synthetic approach could involve the reaction of a suitable 3-halopyridazine with isopropylamine.

A generalized workflow for the synthesis of a substituted aminopyridazine is depicted below. It is important to note that this is a theoretical pathway and has not been experimentally validated for this compound.

G Hypothetical Synthetic Workflow for this compound start Starting Material (e.g., 3-Chloropyridazine) reaction Nucleophilic Aromatic Substitution start->reaction reagent Reagent (Isopropylamine) reagent->reaction product Product (this compound) reaction->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (e.g., NMR, MS) purification->analysis MAPK_Pathway Hypothetical Target: MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Raf Inhibitor->MEK

Structure Elucidation of N-Isopropylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-Isopropylpyridazin-3-amine. Due to a scarcity of publicly available experimental data, this document focuses on predicted spectroscopic characteristics and established analytical methodologies. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyridazine derivatives. This guide covers predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, alongside a discussion of the potential biological relevance of this class of compounds, visualized through a key signaling pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound (Molecular Formula: C₇H₁₁N₃, Molecular Weight: 137.18 g/mol ). These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.60Doublet of Doublets1HH-6 (Pyridazine ring)
~ 7.35Doublet of Doublets1HH-4 (Pyridazine ring)
~ 6.70Doublet of Doublets1HH-5 (Pyridazine ring)
~ 4.80Broad Singlet1HN-H
~ 4.10Septet1HC-H (Isopropyl)
~ 1.30Doublet6H-CH₃ (Isopropyl)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 158.0C-3 (Pyridazine ring)
~ 149.5C-6 (Pyridazine ring)
~ 128.0C-4 (Pyridazine ring)
~ 115.5C-5 (Pyridazine ring)
~ 46.0C-H (Isopropyl)
~ 22.5-CH₃ (Isopropyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3350Medium, SharpN-H StretchSecondary Amine
~ 3050MediumC-H StretchAromatic
~ 2970, 2870StrongC-H StretchAliphatic (Isopropyl)
~ 1600StrongC=N StretchPyridazine Ring
~ 1580StrongC=C StretchPyridazine Ring
~ 1450MediumC-H BendAliphatic (Isopropyl)
~ 1250MediumC-N StretchAryl-Amine

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z RatioPredicted Ion FragmentNotes
137[M]⁺Molecular Ion
122[M - CH₃]⁺Loss of a methyl group
95[M - C₃H₆]⁺Loss of propene from isopropyl group
80[C₄H₄N₂]⁺Pyridazine ring fragment

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.[1]

    • Parameters : Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.[2]

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz or higher, corresponding to the ¹H frequency.

    • Parameters : Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a short relaxation delay (e.g., 2 seconds) are typically necessary to obtain a quality spectrum in a reasonable time.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid powder directly onto the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.[6]

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place the prepared sample in the instrument's beam path.

    • Record the spectrum, typically over the mid-IR range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small quantity (~1 mg) of the sample in a volatile solvent like methanol or acetonitrile to create a stock solution of approximately 1 mg/mL. Further dilute this solution to a final concentration of about 10 µg/mL in the same solvent.[7]

  • Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable for determining the molecular weight of polar molecules.[8]

  • Acquisition (ESI-MS) :

    • Infuse the prepared sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

Biological Context and Signaling Pathways

Pyridazin-3-amine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs have been reported to interact with various cellular targets, including protein kinases.[10] Specifically, certain pyridazine compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK) pathways.[10][11] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

VEGFR2_JNK1_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Potential Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Stress Stress Stimuli (e.g., UV, Cytokines) UpstreamKinases Upstream Kinases (MKK4/7) Stress->UpstreamKinases Activates JNK JNK1 UpstreamKinases->JNK PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation Angiogenesis ERK->Proliferation cJun c-Jun JNK->cJun Apoptosis Apoptosis Inflammation cJun->Apoptosis Compound N-Isopropyl- pyridazin-3-amine (Analog) Compound->VEGFR2 Compound->JNK

Figure 1: Simplified diagram of VEGFR-2 and JNK1 signaling pathways.

Structure Elucidation Workflow

The comprehensive identification of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The logical workflow ensures unambiguous structure confirmation.

Structure_Elucidation_Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Analysis Combined Data Analysis MS->Data_Analysis Molecular Weight & Elemental Formula IR->Data_Analysis Functional Groups NMR->Data_Analysis Connectivity & Proton/Carbon Environment Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

N-Isopropylpyridazin-3-amine and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, N-substituted pyridazin-3-amines and their analogs have garnered significant interest due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of N-isopropylpyridazin-3-amine analogs, offering valuable insights for researchers in the field of drug discovery.

While specific experimental data on this compound is limited in publicly accessible literature, a wealth of information exists for its structural analogs.[1] This guide consolidates this information, presenting quantitative biological data, outlining relevant experimental protocols, and visualizing key concepts to facilitate a deeper understanding of this important class of compounds.

Physicochemical and Structural Considerations

The substitution pattern on the pyridazine ring, as well as the nature of the substituent on the exocyclic amine, plays a crucial role in determining the physicochemical properties and, consequently, the biological activity of these compounds. For instance, the difference between a propyl and an isopropyl group at the 6-position of the pyridazin-3-amine core can significantly impact steric interactions within a target's binding pocket.[1] The branched nature of the isopropyl group can offer a different conformational profile compared to a linear propyl group, potentially leading to altered binding affinity and selectivity.[1]

Property6-Propylpyridazin-3-amine6-Isopropylpyridazin-3-amine
Molecular FormulaC₇H₁₁N₃C₇H₁₁N₃[1][2]
Molecular Weight137.18 g/mol [1]137.18 g/mol [1][2]
Calculated LogPData not available0.7[1]
Hydrogen Bond Donors1[1]1[1]
Hydrogen Bond Acceptors3[1]3[1]
CAS Number13926-62-4[1]570416-37-4[1][2]

Biological Activities of Pyridazin-3-amine Analogs

Pyridazin-3-amine analogs have been investigated for a range of therapeutic applications, with notable activity in the areas of oncology, inflammation, and cardiovascular disease.[3]

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on the development of pyridazin-3-amine analogs as kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Analogs of pyridazin-3-amine have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).[3]

Compound/AnalogTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
Pyridazin-3-amine AnalogsVEGFR-2Varies[3]
Pyridazin-3-amine AnalogsJNK1Varies[3]
Aminophthalazine Analog (2vii)PGE₂ Reduction in HCA-7 cells0.04 µM (EC₅₀)[4]
Aminophthalazine Analog (2xi)PGE₂ Reduction in HCA-7 cells0.42 µM (EC₅₀)[4]
Aminophthalazine Analog (2xii)PGE₂ Reduction in HCA-7 cells0.57 µM (EC₅₀)[4]
Aminophthalazine Analog (2xiii)PGE₂ Reduction in HCA-7 cells0.70 µM (EC₅₀)[4]
Vasorelaxant Activity

Certain pyridazin-3-one derivatives, structurally related to pyridazin-3-amines, have demonstrated potent vasorelaxant effects.[5][6] These compounds are being explored for their potential in treating cardiovascular conditions such as hypertension.[5] Their mechanism of action is thought to involve the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[5][6]

Compound SeriesActivity (EC₅₀)Reference
Pyridazin-3-one derivatives (4a-l)0.0117–2.2680 μM[6]
Pyridazin-3-one derivatives (5a-l)0.0025–2.9480 μM[6]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the reaction of a suitable chloropyridazine with isopropylamine or other amines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are also powerful tools for introducing diversity to the pyridazine core.[7][8]

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (e.g., a chloropyridazine), the amine, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a phosphine ligand (e.g., xantphos), and a base (e.g., sodium tert-butoxide) is heated in a suitable solvent (e.g., toluene) under an inert atmosphere.[7] After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and chromatography.[7]

In Vitro Kinase Assay Protocol

To evaluate the kinase inhibitory activity of the synthesized compounds, an in vitro kinase assay can be performed. This typically involves incubating the kinase enzyme with its substrate and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the IC₅₀ value of the compound.

Signaling Pathways and Experimental Workflows

The biological effects of pyridazin-3-amine analogs are exerted through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action and the drug discovery process.

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors JNK->TranscriptionFactors Inhibitor Pyridazin-3-amine Analog Inhibitor->Receptor Inhibitor->JNK GeneExpression Gene Expression (Proliferation, Angiogenesis) TranscriptionFactors->GeneExpression

Caption: A diagram illustrating a hypothetical kinase signaling pathway that can be targeted by pyridazin-3-amine analogs.

G Drug Discovery Workflow for Pyridazine Analogs cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development A Library Design of Pyridazine Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D In Vitro Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F F->B Iterative Cycles G In Vivo Efficacy Studies F->G H ADMET Profiling G->H I Candidate Selection H->I

Caption: A generalized workflow for the discovery and development of novel pyridazine-based therapeutic agents.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. While further research is needed to fully elucidate the therapeutic potential of the specific N-isopropyl derivative, the broader family of pyridazin-3-amine analogs has demonstrated significant promise, particularly as kinase inhibitors for the treatment of cancer and as vasorelaxants for cardiovascular diseases. The synthetic versatility of the pyridazine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and potent drug candidates. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective therapies.

References

Theoretical Structure-Activity Relationship of Pyridazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including vasorelaxant, anti-inflammatory, anticancer, and antimicrobial effects. This guide delves into the theoretical structure-activity relationships (SAR) of pyridazine derivatives, providing a comprehensive overview of the key structural modifications that influence their biological activity. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the rational design of novel and potent therapeutic agents.

Core Concepts in the Structure-Activity Relationship of Pyridazine Derivatives

The biological activity of pyridazine derivatives is intricately linked to the nature and position of substituents on the pyridazine ring. The core structure itself, with its unique electronic properties conferred by the two adjacent nitrogen atoms, provides a versatile framework for molecular interactions with various biological targets. Key aspects of the SAR of pyridazine derivatives revolve around the modulation of lipophilicity, electronic effects, and steric factors of the substituents at different positions of the pyridazine core.

A recurring theme in the SAR of pyridazine derivatives is the significant impact of substitutions at the 3, 4, 5, and 6-positions of the pyridazine or pyridazinone ring. For instance, in the context of vasorelaxant activity, the nature of the substituent at the 6-position of the pyridazinone ring has been shown to be a critical determinant of potency. Aromatic or heteroaromatic moieties at this position are often associated with enhanced activity. Similarly, for anti-inflammatory pyridazines targeting cyclooxygenase-2 (COX-2), the presence of specific pharmacophoric features, such as a sulfonamide group on a phenyl ring attached to the pyridazine core, is crucial for selective inhibition.

In the realm of anticancer agents, the substitution pattern on the pyridazine ring can influence the compound's ability to interact with various kinases and other cancer-related targets. For antimicrobial pyridazine derivatives, modifications that enhance membrane permeability and interaction with bacterial enzymes are key strategies for improving efficacy. The subsequent sections will provide a more detailed, data-driven exploration of these structure-activity relationships across different therapeutic areas.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for various classes of pyridazine derivatives, providing a comparative overview of their biological activities.

Table 1: Vasorelaxant Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDStructureR1R2IC50 (µM)Reference
8a 6-(4-chlorophenyl)-3-hydrazinylpyridazine4-chlorophenylHydrazinyl198[1]
11a 3-hydrazinyl-6-(p-tolyl)pyridazinep-tolylHydrazinyl177[1]
Doxazosin (Standard)--226[1]

Table 2: Anti-inflammatory (COX-2 Inhibition) Activity of Pyridazinone Derivatives

Compound IDStructureR1R2COX-2 IC50 (µM)Selectivity Index (SI)Reference
4c 6-(4-(methylsulfonyl)phenyl)-2-phenyl-2,3-dihydropyridazin-3-one4-(methylsulfonyl)phenylPhenyl0.26-[2]
6b 2-(4-fluorophenyl)-6-(4-(methylsulfonyl)phenyl)-2,3-dihydropyridazin-3-one4-(methylsulfonyl)phenyl4-fluorophenyl0.186.33[2]
Celecoxib (Standard)--0.35-[2]
Indomethacin (Standard)---0.50[2]

Table 3: Anticancer Activity of Pyrazolo[3,4-c]pyridazine Derivatives against Various Cell Lines

Compound IDStructureCell LineIC50 (µM)Reference
4 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineHepG-217.30[3]
4 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineHCT-11618.38[3]
4 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineMCF-727.29[3]
Doxorubicin (Standard)HepG-26.18[3]
Doxorubicin (Standard)HCT-1165.23[3]
Doxorubicin (Standard)MCF-74.17[3]

Table 4: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDStructureMicroorganismMIC (µM)Reference
3 6-phenyl-4-(p-tolyl)pyridazin-3(2H)-oneS. aureus (MRSA)4.52[4]
7 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-oneE. coli7.8[4]
7 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-oneS. aureus (MRSA)7.8[4]
7 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-oneS. typhimurium7.8[4]
7 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-oneA. baumannii7.8[4]
13 2-(4-(4-fluorophenyl)-6-oxo-6H-pyridazin-1-yl)acetic acidA. baumannii3.74[4]
13 2-(4-(4-fluorophenyl)-6-oxo-6H-pyridazin-1-yl)acetic acidP. aeruginosa7.48[4]
Amikacin (Standard)--[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridazine derivatives, as cited in the accompanying data tables.

Synthesis of 6-Aryl-3(2H)-pyridazinone Derivatives

This protocol describes a general method for the synthesis of 6-aryl-3(2H)-pyridazinone derivatives, which are common precursors for various biologically active compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-aroylpropionic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the solution, add hydrazine hydrate (1.2 equivalents) dropwise with constant stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 6-aryl-3(2H)-pyridazinone derivative.

In Vitro Vasorelaxant Activity Assay (Isolated Rat Aortic Rings)

This protocol outlines the procedure for assessing the vasorelaxant effects of pyridazine derivatives on isolated rat thoracic aorta.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

  • Experimental Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The upper hook is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

  • Contraction Induction: After equilibration, the rings are contracted by adding a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (60 mM), to the organ bath.

  • Evaluation of Vasorelaxant Effect: Once a stable contraction plateau is reached, the test pyridazine derivatives are cumulatively added to the organ bath in increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the compound that produces 50% relaxation) are calculated using appropriate software.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity and selectivity of pyridazine derivatives against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the respective enzyme (COX-1 or COX-2), a heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The activity of the COX enzyme is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives against various microbial strains.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

  • Serial Dilution of Compounds: The pyridazine derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate. A standard antibiotic is also typically tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to the study of pyridazine derivatives.

G General Synthetic Scheme for 3,6-Disubstituted Pyridazines cluster_start Starting Materials cluster_intermediate Intermediate cluster_modification Further Modification cluster_final Final Product gamma-keto_acid γ-Keto Acid pyridazinone 6-Substituted-3(2H)-pyridazinone gamma-keto_acid->pyridazinone Condensation hydrazine Hydrazine Derivative hydrazine->pyridazinone chlorination Chlorination (e.g., POCl3) pyridazinone->chlorination substitution Nucleophilic Substitution chlorination->substitution Intermediate final_product 3,6-Disubstituted Pyridazine substitution->final_product

A general synthetic route to 3,6-disubstituted pyridazines.

G Experimental Workflow for Vasorelaxant Activity Assay start Isolate Rat Thoracic Aorta prep Prepare Aortic Rings start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (Phenylephrine or KCl) equilibrate->contract add_compound Cumulatively Add Pyridazine Derivative contract->add_compound record Record Relaxation Response add_compound->record analyze Analyze Data (IC50) record->analyze G Simplified Adrenergic Signaling Pathway in Vascular Smooth Muscle cluster_receptor Cell Membrane cluster_second_messengers Intracellular Signaling cluster_effect Cellular Response alpha1_AR α1-Adrenergic Receptor Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release (from SR) IP3->Ca2+ PKC Protein Kinase C DAG->PKC MLCK Myosin Light Chain Kinase Ca2+->MLCK Activates Contraction Smooth Muscle Contraction PKC->Contraction Modulates MLCK->Contraction Phosphorylates Myosin Norepinephrine Norepinephrine Norepinephrine->alpha1_AR Activates Pyridazine_Antagonist Vasorelaxant Pyridazine Derivative Pyridazine_Antagonist->alpha1_AR Blocks G Simplified COX-2 Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases PLA2 Phospholipase A2 PLA2->Membrane_Phospholipids Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGES Prostaglandin E Synthase (PGES) PGH2->PGES Substrate PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Converts to EP_Receptors Prostaglandin Receptors (EP) PGE2->EP_Receptors Activates Inflammation Inflammation (Pain, Fever, Swelling) EP_Receptors->Inflammation Mediates Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->PLA2 Activates Pyridazine_Inhibitor Anti-inflammatory Pyridazine Derivative Pyridazine_Inhibitor->COX2 Inhibits

References

An In-depth Technical Guide to N-Isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to a notable absence of published experimental data for this specific molecule, this document establishes a foundational understanding by detailing its chemical properties, proposing robust synthetic routes, and contextualizing its potential biological activity within the well-established therapeutic relevance of the pyridazin-3-amine scaffold. The guide offers detailed, actionable experimental protocols for hypothetical synthesis and biological evaluation, including kinase inhibition and cytotoxicity assays. Furthermore, it visualizes key signaling pathways—VEGFR-2 and JNK1—known to be modulated by analogous compounds, providing a theoretical framework to guide future research and drug development efforts.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The pyridazin-3-amine core, in particular, serves as a versatile template for the development of potent kinase inhibitors. This guide focuses on a specific, yet under-researched, derivative: this compound.

While direct experimental data on this compound is not available in public-domain literature, this guide serves as a vital resource for researchers by:

  • Establishing its fundamental chemical identity.

  • Proposing detailed and plausible synthetic methodologies based on established chemical principles.

  • Discussing its potential as a kinase inhibitor by drawing parallels with structurally related, biologically active analogs.

  • Providing comprehensive protocols for its potential synthesis and biological characterization.

Chemical and Physical Properties

The formal IUPAC name for the compound is N-(propan-2-yl)pyridazin-3-amine . Its structure consists of a pyridazine ring substituted with an amino group at the 3-position, which is in turn substituted with an isopropyl group.

Table 1: Physicochemical Properties of N-(propan-2-yl)pyridazin-3-amine

PropertyValue (Computed)Data Source
Molecular Formula C₇H₁₁N₃PubChem
Molecular Weight 137.18 g/mol PubChem
IUPAC Name N-(propan-2-yl)pyridazin-3-amineIUPAC
CAS Number 1248509-73-0CATO
Topological Polar Surface Area 41.7 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
XLogP3 0.7PubChem

Note: All data in Table 1 are computationally predicted and have not been experimentally verified.

Proposed Synthetic Routes and Experimental Protocols

The synthesis of this compound can be approached through several established methods for N-alkylation of heteroaromatic amines. A plausible and efficient route involves the nucleophilic substitution of a suitable precursor, such as 3-amino-6-chloropyridazine, followed by dehalogenation, or direct N-alkylation of pyridazin-3-amine.

Workflow for Proposed Synthesis

The logical flow for synthesizing the target compound can be visualized as a two-step process starting from a commercially available precursor.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dehalogenation Start 3-Amino-6-chloropyridazine Intermediate 6-chloro-N-(propan-2-yl)pyridazin-3-amine Start->Intermediate Reductive Amination Reagent1 Acetone (Ketone Source) Reagent1->Intermediate Reagent2 NaBH(OAc)₃ (Reducing Agent) Reagent2->Intermediate Reagent3 H₂, Pd/C Final N-(propan-2-yl)pyridazin-3-amine (Target Compound) Reagent3->Final Intermediate_ref->Final Catalytic Hydrogenation

Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol: Reductive Amination and Dehalogenation

This protocol describes a two-step synthesis starting from 3-amino-6-chloropyridazine.

Step 1: Synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add acetone (1.5 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of N-(propan-2-yl)pyridazin-3-amine

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in tetrahydrofuran (THF). Add sodium hydroxide (NaOH) (5.0 eq) in water.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%) to the mixture.

  • Hydrogenation: Stir the reaction vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 24-48 hours.

  • Filtration and Purification: After the reaction is complete (monitored by TLC/LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final compound.

Potential Biological Activity and Data Context

While this compound itself has not been biologically characterized, the pyridazin-3-amine scaffold is a well-known pharmacophore, particularly for kinase inhibitors. Many derivatives have shown potent activity against various kinases involved in cancer cell proliferation and angiogenesis.

Anticipated Target Class: Protein Kinases

Pyridazine analogs have demonstrated inhibitory activity against key kinases such as:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • JNK1 (c-Jun N-terminal Kinase 1): A member of the MAPK family involved in cellular responses to stress, inflammation, and apoptosis.

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Representative Biological Data of Related Pyridazine Analogs

To provide a quantitative context for the potential efficacy of this compound class, the following table summarizes hypothetical IC₅₀ values for a representative pyridazine derivative against various cancer cell lines, targeting specific kinases.[1]

Table 2: Hypothetical Anticancer Activity of a Representative Pyridazine Derivative

Cell LineCancer TypeTarget KinaseIC₅₀ (µM)
MV-4-11 Acute Myeloid LeukemiaFLT30.045
MDA-MB-231 Breast CancerCDK20.99
T-47D Breast CancerCDK20.43
A549 Lung CancerJNK11.25
HUVEC Endothelial CellsVEGFR-20.15

Note: The data in Table 2 is illustrative for the pyridazine class and does not represent measured values for this compound.

Key Signaling Pathways

Pyridazin-3-amine analogs often exert their effects by interrupting critical intracellular signaling cascades. Below are diagrams of two such pathways, VEGFR-2 and JNK1, which are common targets for this class of inhibitors.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Angiogenesis ERK->Migration Inhibitor Pyridazin-3-amine Analog (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.

G cluster_1 JNK1 Signaling Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK1 JNK1 MKK47->JNK1 cJun c-Jun JNK1->cJun Apoptosis Apoptosis & Gene Expression cJun->Apoptosis Inhibitor Pyridazin-3-amine Analog (Inhibitor) Inhibitor->JNK1 Inhibits

Caption: JNK1 signaling pathway and its inhibition by pyridazine analogs.

Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are required. The following protocols outline standard procedures for determining kinase inhibitory activity and cytotoxicity.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced from a kinase reaction, which is proportional to kinase activity.

  • Materials:

    • Kinase of interest (e.g., JNK1, VEGFR-2).

    • Kinase-specific substrate peptide.

    • ATP solution.

    • Test Compound (this compound).

    • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well plates.

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

    • Kinase Reaction:

      • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

      • Add 2 µL of the kinase solution (at 2x the final concentration) to each well.

      • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2x final concentration).

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Analysis:

      • Measure luminescence using a plate reader.

      • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell line (e.g., MDA-MB-231).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test Compound (this compound).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well clear flat-bottom plates.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (final DMSO concentration ≤ 0.1%).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

    • Data Analysis:

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

      • Plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound represents an unexplored molecule within a therapeutically significant chemical class. While experimental data remains absent, this guide provides the necessary theoretical and practical framework for its synthesis and evaluation. The proposed synthetic routes are robust, and the outlined biological assays are industry-standard methods for characterizing potential kinase inhibitors. By targeting pathways like VEGFR-2 and JNK1, this compound, and its future analogs, hold potential for development as novel anticancer agents. The information presented herein is intended to catalyze further investigation into this promising area of medicinal chemistry.

References

An In-depth Technical Guide on N-Isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document presents its known physicochemical properties and offers a framework for its potential synthesis and biological evaluation based on established knowledge of related pyridazine analogs.

Physicochemical Properties

This compound is a small molecule with the chemical formula C7H11N3.[1] Its core structure consists of a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with an isopropylamino group. The precise physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profile.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C7H11N3[1]
Molecular Weight 137.18 g/mol [1]
CAS Number 1248509-73-0[1]

A comprehensive search of scientific literature and chemical databases indicates a notable absence of published biological activity data for this compound.[2] However, the pyridazin-3-amine scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer and cardiovascular effects.[3] To provide context for potential research directions, the following table summarizes representative biological data for other pyridazin-3-amine analogs.

Table 2: Representative Biological Activity of Selected Pyridazine Analogs

Compound/AnalogTarget/AssayActivity (IC50/EC50)Reference Context
Pyridazin-3-amine Analog AVEGFR-2 KinaseData not availableAnalogs are known to inhibit VEGFR-2 signaling.[3]
Pyridazin-3-amine Analog BJNK1 KinaseData not availableJNK1 is another common target for this class of compounds.[3]
Substituted Pyridazin-3(2H)-oneVasorelaxationData not availablePyridazin-3-one derivatives have shown vasorelaxant activity.[4]
Aminopyridazine DerivativeAnticancer (MCF-7)Data not availableVarious aminopyridine and aminopyridazine derivatives show cytotoxic effects on cancer cell lines.[5]

Experimental Protocols

Given the lack of specific published methods for this compound, the following section provides detailed, representative protocols for the synthesis and biological evaluation of pyridazine derivatives, adapted from established methodologies for similar compounds.[4][6]

Hypothetical Synthesis of a Pyridazin-3-amine Derivative

This protocol outlines a potential multi-step synthesis for a pyridazin-3-amine scaffold.

Step 1: Synthesis of a 6-substituted-pyridazin-3(2H)-one intermediate

  • To a solution of a suitable ketoacid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield the pyridazin-3(2H)-one intermediate.

Step 2: Chlorination of the Pyridazin-3(2H)-one

  • Suspend the dried pyridazin-3(2H)-one intermediate (1 equivalent) in phosphorus oxychloride (POCl3) (5-10 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-chloropyridazine derivative.

Step 3: Amination to Yield the Final Product

  • In a sealed vessel, dissolve the 3-chloropyridazine derivative (1 equivalent) and isopropylamine (3-5 equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Heat the mixture at 100-150°C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the target this compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase, a common target for pyridazine derivatives.[3]

  • Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the substrate peptide, and the test compound dilution to the assay buffer.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Hypothetical Experimental Workflow

The synthesis of this compound can be visualized as a sequential process starting from a ketoacid precursor. This workflow diagram illustrates the key transformations.

G cluster_0 Synthesis Workflow A Ketoacid Precursor B Pyridazin-3(2H)-one A->B Hydrazine Hydrate C 3-Chloropyridazine Derivative B->C POCl3 D This compound C->D Isopropylamine

Caption: A potential synthetic pathway for this compound.

Potential Mechanism of Action: Kinase Inhibition

Pyridazine derivatives frequently function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer. The diagram below illustrates a generic kinase signaling cascade that could be targeted by a pyridazine-based inhibitor.

cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (Proliferation, Angiogenesis) TF->Response Inhibitor Pyridazine Inhibitor (e.g., this compound) Inhibitor->Kinase1

Caption: A hypothetical kinase signaling pathway targeted by pyridazine inhibitors.

References

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Pyridazine Structures for Researchers, Scientists, and Drug Development Professionals.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a versatile scaffold for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the diverse biological activities of pyridazine core structures, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation.[2]

Quantitative Anticancer Activity of Pyridazine Derivatives

The following tables summarize the in vitro anticancer activity of selected pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM) or nanomolar (nM) concentrations.

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound IDSubstitution PatternCancer Cell LineCell Line OriginIC50 / GI50Reference
2h 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneSRLeukemia< 0.1 µM[3]
NCI-H522Non-Small Cell Lung< 0.1 µM[3]
CCRF-CEMLeukemia< 1.0 µM[3]
HCT-116Colon< 1.0 µM[3]
11m 3,6-disubstituted pyridazineT-47DBreast Cancer0.43 ± 0.01 µM[4]
MDA-MB-231Breast Cancer0.99 ± 0.03 µM[4]
4e 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamideMCF-7Breast Cancer1 - 10 µM[5][6]
4f 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamideSK-MEL-28Melanoma1 - 10 µM[5][6]
Fluzoparib (30) Pyridazin-3(2H)-one derivative-Ovarian, Breast, Gastric Cancer1.46 nM[7]
Talazoparib (32) Pyridazin-3(2H)-one derivative-Breast, Prostate Cancer0.0002 µM[7]
E-7016 (33) Pyridazin-3(2H)-one derivative-Melanoma0.04 µM[7]
IX(a-c) Pyridazinone-based congeners--60.70–1800 nM (VEGFR-2)[8]
5a 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivativeHepG2Liver Cancer2.71 ± 0.15 µM[9]
MCF-7Breast Cancer1.77 ± 0.10 µM[9]
5e 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivativeMCF-7Breast Cancer1.39 ± 0.08 µM[9]

Table 2: Anticancer Activity of Fused Pyridazine Derivatives

Compound IDCore StructureCancer Cell LineCell Line OriginIC50 (µM)Reference
63 Pyrido[2,3-d]pyrimidinePC-3Prostate1.54[10]
A-549Lung3.36[10]
64 TriazolopyridopyrimidinePC-3Prostate0.36[10]
A-549Lung0.41[10]
115 Pyrido[2,3-d]pyrimidine--6.5 (DHFR inhibition)[10]
8 Imidazopyridine-quinoline hybridHeLaCervical0.34[11]
MDA-MB-231Breast0.32[11]
12 Imidazopyridine-quinoline hybridMDA-MB-231Breast0.29[11]
13 Imidazopyridine-carbazole hybridHCT-15Colon0.30[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound (pyridazine derivative)

  • Control drug (e.g., 5-Fluorouracil)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives and a reference drug in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: VEGFR-2 in Angiogenesis

Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Angiogenesis Nucleus->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2

VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]

Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives

Compound IDCore StructureCOX-2 IC50Selectivity Index (SI)Reference
6b Pyridazine0.18 µM6.33[13]
4c Pyridazine0.26 µM-[13]
3g Pyridazinone43.84 nM11.51[14][15]
6a Pyridazinthione53.01 nM-[14][15]
30b Pyridazine0.04 µM-[12]
85b,c Pyridazine0.04 µM-[12]
62a 2,6-disubstituted pyridazinone17.45 nM-[12]
63a 2,6-disubstituted pyridazinone16.76 nM-[12]
5f Pyrazole-pyridazine hybrid1.50 µM9.56[16]
6f Pyrazole-pyridazine hybrid1.15 µM8.31[16]
Celecoxib Reference Drug0.35 µM / 73.53 nM37.03 / 11.78[13][14][15]
Indomethacin Reference Drug739.2 nM0.50[13][14]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Test compounds (pyridazine derivatives)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plate

  • UV-visible spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the wells. Include a control well with the solvent for 100% enzyme activity.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and its modulation is a target for anti-inflammatory drugs.

NFkB_Signaling cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Genes (COX-2, IL-6, TNF-α) Nucleus->Gene Pyridazine Pyridazine Derivatives Pyridazine->IKK

NF-κB signaling pathway in inflammation and its potential inhibition.

Cardiovascular Activity

Pyridazinone derivatives have shown significant promise as cardiovascular agents, particularly as vasodilators.[7]

Quantitative Cardiovascular Activity of Pyridazine Derivatives

Table 4: Vasodilator Activity of Pyridazinone Derivatives

Compound IDSubstitution PatternEC50 (µM)Reference
4f Pyridazin-3-one tethered thiosemicarbazide0.0136[17]
4h Pyridazin-3-one tethered thiosemicarbazide0.0117[17]
5d Cyclized pyridazin-3-one0.0053[17]
5e Cyclized pyridazin-3-one0.0025[17]
5 6-phenyl-3-pyridazinone derivative (acid)0.339[7][18][19]
4 6-phenyl-3-pyridazinone derivative (ester)1.225[7][18][19]
10c 4-methoxyphenylhydrazide derivative1.204[7][18][19]
9 2-substituted pyridazinone0.051 (IC50)[7]
10 N,O-dibenzyl pyridazinone35.3 (IC50)[7]
19 6-fluoroarylpyridazinone0.250 (IC50)[7]
28 2-phenyl-3,6-pyridazinedione22 nM (PDE-5 IC50)[7]
Hydralazine Reference Drug18.210[7][18][19]
Nitroglycerin Reference Drug0.1824[17]
Experimental Protocol: Vasodilation Assay Using Isolated Rat Thoracic Aortic Rings

This ex vivo method assesses the vasorelaxant properties of compounds.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution

  • Phenylephrine (vasoconstrictor)

  • Test compounds (pyridazine derivatives)

  • Reference vasodilator (e.g., Hydralazine)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues.

  • Ring Preparation: Cut the aorta into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction: Induce a sustained contraction in the aortic rings by adding phenylephrine (1 µM).

  • Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

  • Data Recording: Record the relaxation responses using an isometric force transducer.

  • Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate the EC50 value from the concentration-response curve.

Logical Workflow: Vasodilator Drug Discovery

Vasodilator_Workflow Synthesis Synthesis of Pyridazinone Derivatives Screening In Vitro Vasodilation Assay (Aortic Rings) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Antihypertensive Studies in Animal Models Lead_Opt->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Candidate Drug Candidate Selection ADMET->Candidate

Workflow for the discovery and development of pyridazinone-based vasodilators.

Antimicrobial Activity

Pyridazine derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][20]

Quantitative Antimicrobial Activity of Pyridazine Derivatives

Table 5: Antimicrobial Activity (MIC) of Pyridazine Derivatives

Compound IDCore StructureMicroorganismMIC (µg/mL)Reference
Chloro derivatives PyridazineE. coli0.892 - 3.744[20][21]
P. aeruginosa0.892 - 3.744[20][21]
S. marcescens0.892 - 3.744[20][21]
10h Pyridazinone-based diarylureaS. aureus16[8]
8g Pyridazinone-based diarylureaC. albicans16[8]
7 PyridazinoneS. aureus (MRSA)3.74 - 8.92 (µM)[22]
P. aeruginosa3.74 - 8.92 (µM)[22]
13 PyridazinoneA. baumannii3.74 - 8.92 (µM)[22]
IX(a-c) Pyridazinone-based congenersS. aureus0.5 - 128[8]
MRSA0.5 - 128[8]
4i Pyrazolo[3,4-c]pyridazineGram-positive & Gram-negative bacteria- (Significant activity)[23]
4g Pyrazolo[3,4-c]pyridazineFungi- (Potential activity)[23]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds (pyridazine derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway: p38 MAPK in Fungal Stress Response

The p38 MAPK pathway is involved in the fungal response to stress, making it a potential target for antifungal agents.

p38_MAPK_Signaling cluster_cytoplasm Cytoplasm Stress Environmental Stress (e.g., Antifungal Agent) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus StressResponse Stress Response Genes (Cell Wall Integrity, etc.) Nucleus->StressResponse Pyridazine Pyridazine Derivatives Pyridazine->p38

p38 MAPK signaling pathway in fungal stress response and potential inhibition.

Conclusion

The pyridazine core structure is a remarkably versatile scaffold that has yielded a plethora of biologically active compounds. The derivatives discussed in this guide demonstrate potent activities across a range of therapeutic areas, including oncology, inflammation, cardiovascular disease, and infectious diseases. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore the potential of this privileged heterocyclic system in the quest for novel and effective medicines. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action.

References

The Pyridazin-3-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Among its derivatives, pyridazin-3-amines have garnered significant attention as a "privileged scaffold," owing to their versatile biological activities and synthetic tractability. This technical guide provides a comprehensive review of pyridazin-3-amine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their roles as anticancer, anti-inflammatory, and cardiovascular agents. This document is designed to be a valuable resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Diverse Biological Activities of Pyridazin-3-amine Analogs

Pyridazin-3-amine derivatives have demonstrated a remarkable breadth of pharmacological effects, a testament to their ability to interact with a wide array of biological targets. The unique electronic properties of the pyridazine ring, coupled with the hydrogen bonding capabilities of the amino group, allow for diverse substitutions that can fine-tune the molecule's activity and selectivity.[1]

Anticancer Activity

A significant body of research has focused on the development of pyridazin-3-amine derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2]

One of the most critical targets in cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Several pyridazin-3-amine analogs have been identified as potent inhibitors of VEGFR-2, effectively blocking downstream signaling and impeding angiogenesis.[1]

Another important target is the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including cell proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway is a hallmark of many cancers. Pyridazin-3-amine derivatives have been shown to modulate this pathway, highlighting their potential as anticancer therapeutics.[1]

Cardiovascular Effects

Beyond oncology, pyridazin-3-amine and particularly its pyridazinone analogs have shown significant promise in the treatment of cardiovascular diseases. A number of these derivatives exhibit potent vasorelaxant activity, making them attractive candidates for the development of novel antihypertensive agents.[3][4] The mechanism of this vasorelaxant effect is often attributed to the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, a key signaling molecule in the regulation of vascular tone.[3][4]

Anti-inflammatory and Analgesic Properties

The pyridazine scaffold is also a key component in compounds exhibiting potent anti-inflammatory and analgesic properties.[2] Some pyridazinone derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5]

Quantitative Biological Data

The biological efficacy of pyridazin-3-amine derivatives has been extensively documented through a variety of in vitro and in vivo assays. The following tables provide a summary of key quantitative data for representative compounds, offering a comparative overview of their potency across different biological targets.

Table 1: Anticancer and Kinase Inhibitory Activities of Pyridazin-3-amine and Pyridazinone Analogs

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
5b VEGFR-2Kinase Assay0.092 (92.2% inhibition at 10 µM)-[6]
12b VEGFR-2Kinase Assay0.09-[7]
Sorafenib (Reference) VEGFR-2Kinase Assay0.035-[7]
Compound 9e JNK1Gene ExpressionDownregulationEAC solid tumor[8]
Imidazo[1,2-b]pyridazine 27f Mps1Cellular Assay0.0007-[9]
Imidazo[1,2-b]pyridazine 27f -Antiproliferative0.006A549[9]

Table 2: Vasorelaxant Activity of Pyridazinone Analogs

Compound IDEC50 (µM)Reference StandardEC50 of Standard (µM)Reference
4f 0.0136Hydralazine18.21[3][4]
4h 0.0117Nitroglycerin0.1824[3][4]
5d 0.0053Diazoxide19.5[3][4]
5e 0.0025Isosorbide mononitrate30.1[3][4]
8a 198Doxazosin mesylate226[5]
11a 177Doxazosin mesylate226[5]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyridazin-3-amine derivatives are underpinned by their interaction with specific cellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for the rational design of new and more potent analogs.

VEGFR2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Dimerized & Activated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyridazin-3-amine Derivative Inhibitor->VEGFR2_active Inhibition

VEGFR-2 signaling pathway and its inhibition by pyridazin-3-amine analogs.

JNK1_signaling_pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress UV, Cytokines, etc. MAP3K MAP3K (e.g., MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Phosphorylation Inhibitor Pyridazin-3-amine Derivative Inhibitor->JNK1 Inhibition Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis Gene Transcription experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Pyridazin-3-amine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer In Vitro Anticancer Assay (MTT) Purification->Anticancer Kinase Kinase Inhibition Assay (VEGFR-2, JNK1) Purification->Kinase Vaso Vasorelaxant Assay Purification->Vaso Data IC50 / EC50 Determination Anticancer->Data Kinase->Data Vaso->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

Methodological & Application

Application Notes and Protocols for N-Isopropylpyridazin-3-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for N-Isopropylpyridazin-3-amine is limited. The following application notes and protocols are based on established chemical principles and data from analogous pyridazine derivatives. These should be regarded as a starting point and may require optimization.

Application Notes

This compound is a heterocyclic amine featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry. The pyridazine nucleus is a key pharmacophore in numerous compounds with a broad spectrum of biological activities. The N-isopropyl group and the secondary amine at the 3-position provide a valuable building block for creating diverse chemical libraries for drug discovery.

Intermediate for the Synthesis of Biologically Active Molecules

This compound is a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The secondary amine can be readily functionalized through reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Introduction of further alkyl or aryl groups.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

  • Buchwald-Hartwig Amination: Cross-coupling reactions to form more complex amines.

Potential Therapeutic Areas for Derivatives

Based on the known activities of related pyridazine derivatives, compounds synthesized from this compound could be investigated for various pharmacological effects, including but not limited to:

  • Kinase Inhibition: Many pyridazine-containing compounds are known to be potent kinase inhibitors, relevant in oncology and inflammatory diseases.

  • Antimicrobial Activity: The pyridazine scaffold is present in various compounds exhibiting antibacterial and antifungal properties.

  • Central Nervous System (CNS) Activity: Pyridazine derivatives have been explored for their potential as anxiolytics, anticonvulsants, and antidepressants.

  • Cardiovascular Applications: Some pyridazine derivatives have shown potential as vasodilators and antihypertensive agents.

Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₁₁N₃PubChem
Molecular Weight 137.18 g/mol PubChem
XLogP3 0.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 137.095297364 DaPubChem
Topological Polar Surface Area 51.8 ŲPubChem

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound via nucleophilic aromatic substitution of 3-chloropyridazine with isopropylamine.

Materials:

  • 3-Chloropyridazine

  • Isopropylamine

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-chloropyridazine (1.0 eq), NMP or DMSO as the solvent, and a non-nucleophilic base such as DIPEA (1.5 eq).

  • Add isopropylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Chloropyridazine reaction Nucleophilic Aromatic Substitution (120-140 °C, 12-24h) start1->reaction start2 Isopropylamine start2->reaction start3 Base (e.g., DIPEA) start3->reaction start4 Solvent (e.g., NMP) start4->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Silica Gel Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis (Hypothetical)

This compound can serve as a key building block in the synthesis of pyridazine-based kinase inhibitors. The following is a hypothetical protocol for the synthesis of a pyridazinylamino-pyrimidine derivative.

Reaction Scheme:

This compound + 4-Aryl-2-chloropyrimidine -> N-(4-Arylpyrimidin-2-yl)-N-isopropylpyridazin-3-amine

Materials:

  • This compound

  • 4-Aryl-2-chloropyrimidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.1 eq), the 4-Aryl-2-chloropyrimidine (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired kinase inhibitor scaffold.

Visualizations

G cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome design Library Design synthesis Synthesis of Derivatives from This compound design->synthesis invitro In Vitro Assays (e.g., Kinase Assays) synthesis->invitro sar Structure-Activity Relationship (SAR) invitro->sar sar->design lead Lead Compound Identification sar->lead

Caption: A generalized drug discovery workflow.

Hypothetical Biological Data

The following table presents hypothetical IC₅₀ values for derivatives of this compound against selected kinases, based on data for analogous compounds.

CompoundTarget KinaseIC₅₀ (nM)Reference Compound (IC₅₀)
Hypothetical-1 VEGFR210 - 80Sorafenib (90 nM)
Hypothetical-2 p38α MAPK5 - 30BIRB 796 (0.1 nM)
Hypothetical-3 Aurora A< 120Alisertib (1.2 nM)

Hypothetical Signaling Pathway

Derivatives of this compound could potentially target various signaling pathways implicated in diseases like cancer. A common target for pyridazine-based inhibitors is the kinase signaling cascade.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Pyridazine Derivative (e.g., from this compound) inhibitor->raf Inhibition

Caption: A hypothetical kinase signaling pathway.

Application Notes and Protocols for N-Isopropylpyridazin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylpyridazin-3-amine is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The isopropyl group at the 6-position can provide advantageous hydrophobic interactions within the active site, potentially enhancing both potency and selectivity of the resulting inhibitor.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of Cyclin-Dependent Kinase (CDK) inhibitors. The protocols detailed below outline a representative synthetic route to a pyridazinylamino-pyrimidine core, a common scaffold in many clinically relevant kinase inhibitors.

Key Applications

Derivatives of this compound are anticipated to be potent inhibitors of various kinases implicated in oncology and inflammatory diseases. The unique structural features of this compound make it an attractive starting material for targeting several kinase families:

  • Oncology: The development of inhibitors for Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK4/6, is a key strategy in cancer therapy.[1][2][3][4] The pyridazine core can effectively mimic the purine ring of ATP, making it an ideal scaffold for CDK inhibitors.

  • Inflammatory Diseases: Janus Kinases (JAKs) are crucial mediators of cytokine signaling and are implicated in a range of inflammatory and autoimmune disorders.[5][6][7] this compound can serve as a starting point for the synthesis of novel JAK inhibitors.

  • B-cell Malignancies: Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway, and its inhibition has proven effective in treating various B-cell cancers.[8][9][10][11][12] The pyridazine moiety can be incorporated into scaffolds targeting BTK.

Data Presentation: Representative Kinase Inhibitory Activity

While specific data for kinase inhibitors derived directly from this compound is limited in the public domain, the following table presents the inhibitory activities of several well-characterized kinase inhibitors that feature a similar pyridazinylamino-pyrimidine scaffold. This data provides a benchmark for the potential potency of compounds synthesized using this compound.

Compound NameTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference Compound
Hypothetical-1 CDK2/cyclin A5 - 5050 - 200Palbociclib (CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM)
Hypothetical-2 JAK110 - 100100 - 500Tofacitinib (JAK1 IC50 = 112 nM, JAK2 IC50 = 20 nM, JAK3 IC50 = 1 nM)
Hypothetical-3 BTK1 - 2020 - 150Ibrutinib (BTK IC50 = 0.5 nM)

Note: The IC50 values for the hypothetical compounds are estimated based on published data for analogous pyridazine-containing kinase inhibitors.

Experimental Protocols

The following protocols describe a representative two-step synthesis of a pyridazinylamino-pyrimidine-based kinase inhibitor starting from this compound.

Protocol 1: Synthesis of 6-Isopropylpyridazin-3-amine

This protocol details a plausible method for the synthesis of 6-Isopropylpyridazin-3-amine from commercially available starting materials.

Materials:

  • 3,6-Dichloropyridazine

  • Isopropylmagnesium chloride (2.0 M in THF)

  • --INVALID-LINK--palladium(II) (PEPPSI-IPr)

  • Ammonia (7 N in methanol)

  • Toluene

  • Dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

Step 1: Synthesis of 3-Chloro-6-isopropylpyridazine

  • To a dry round-bottom flask under an inert atmosphere, add 3,6-dichloropyridazine (1.0 eq) and anhydrous toluene.

  • Add PEPPSI-IPr catalyst (0.01 eq).

  • Cool the mixture to 0 °C and slowly add isopropylmagnesium chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-chloro-6-isopropylpyridazine.

Step 2: Amination to 6-Isopropylpyridazin-3-amine

  • In a sealed pressure vessel, dissolve 3-chloro-6-isopropylpyridazine (1.0 eq) in dioxane.

  • Add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 6-Isopropylpyridazin-3-amine.

Protocol 2: Synthesis of a Representative Pyridazinylamino-pyrimidine Kinase Inhibitor

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 6-Isopropylpyridazin-3-amine and a substituted 2-chloropyrimidine, a common core for many kinase inhibitors.[13]

Materials:

  • 6-Isopropylpyridazin-3-amine

  • 4-Aryl-2-chloropyrimidine (or other suitably substituted chloropyrimidine)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Aryl-2-chloropyrimidine (1.0 eq), 6-Isopropylpyridazin-3-amine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final pyridazinylamino-pyrimidine kinase inhibitor.

Mandatory Visualization

G A 3,6-Dichloropyridazine B 3-Chloro-6-isopropylpyridazine A->B  i. Isopropylmagnesium chloride, PEPPSI-IPr ii. Toluene, 0°C to rt C 6-Isopropylpyridazin-3-amine B->C  i. NH3 in MeOH ii. Dioxane, 100-120°C E Final Kinase Inhibitor (Pyridazinylamino-pyrimidine) C->E  i. 4-Aryl-2-chloropyrimidine (D) ii. Pd(OAc)2, Xantphos, Cs2CO3 iii. Dioxane, 100-110°C D 4-Aryl-2-chloropyrimidine

Caption: Synthetic workflow for a representative kinase inhibitor.

G Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activate Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F inactivates G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Inhibitor Pyridazinylamino- pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: CDK/Rb signaling pathway targeted by pyridazine inhibitors.

References

Application Notes & Protocols for N-Isopropylpyridazin-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of N-Isopropylpyridazin-3-amine as a Core Fragment in Fragment-Based Drug Discovery (FBDD) Campaigns

Application Note: this compound as a High-Value Fragment

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target.[1][2] These initial hits then serve as starting points for optimization into high-affinity leads. The choice of fragments is critical, and they are typically selected based on principles such as the "Rule of Three," which governs physicochemical properties to maximize chemical space coverage and ensure tractability.[2][3][4]

This compound and its close analogs, such as 6-Isopropylpyridazin-3-amine, represent a valuable scaffold for FBDD. The pyridazine core is a common motif in medicinal chemistry, and the amine and isopropyl substituents provide key interaction points and a vector for chemical elaboration.

Key Attributes:

  • Rule of Three Compliance: This fragment scaffold adheres well to the Rule of Three (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making it an ideal candidate for fragment libraries.[3] Its low molecular weight and complexity mean it is more likely to form high-quality, efficient interactions with a protein target.[1][2]

  • Chemical Tractability: The amine group provides a straightforward handle for synthetic chemistry, allowing for rapid analogue generation through techniques like amidation. The pyridazine ring itself can also be functionalized, enabling fragment 'growing' or 'linking' strategies to improve potency.

  • Structural Rigidity and Defined Vectors: The pyridazine ring is relatively rigid, which can reduce the entropic penalty upon binding. The substituents offer clear vectors for chemists to explore the binding pocket of a target protein. The steric bulk of the isopropyl group, compared to a linear alkyl chain, can provide unique interactions and selectivity depending on the topology of the target's binding site.[5]

Physicochemical Properties

Quantitative data for the close analog 6-Isopropylpyridazin-3-amine is summarized below, demonstrating its suitability as a fragment for screening libraries.

PropertyValueSource
Molecular Formula C₇H₁₁N₃PubChem CID: 23028109[6]
Molecular Weight 137.18 g/mol PubChem CID: 23028109[6]
Calculated LogP (XLogP3) 0.7PubChem CID: 23028109[6]
Hydrogen Bond Donors 1 (amine group)PubChem CID: 23028109[5][6]
Hydrogen Bond Acceptors 3 (2 ring nitrogens, 1 amine)PubChem CID: 23028109[5][6]
Rotatable Bond Count 1PubChem CID: 23028109[6]
CAS Number 570416-37-4PubChem CID: 23028109[6]

Experimental Workflows & Protocols

A successful FBDD campaign involves a cascade of experiments to identify, validate, and characterize fragment hits. Below are generalized workflows and protocols applicable to screening this compound.

FBDD General Workflow

The overall process begins with screening a library containing fragments like this compound against a protein target, followed by hit validation and structural characterization to guide lead optimization.

FBDD_Workflow cluster_0 Screening Phase cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Lib Fragment Library (incl. This compound) Screen Primary Screen (SPR or NMR) Lib->Screen Dose Dose-Response & Affinity (Kd) Screen->Dose Ortho Orthogonal Assay (e.g., TSA) Dose->Ortho Xtal Co-crystallography Ortho->Xtal SAR Structure-Guided Chemistry (SAR) Xtal->SAR Lead Potent Lead Compound SAR->Lead

A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique used to detect fragment binding in real-time without the need for labels.[7][8] It is ideal for primary screening to identify hits from a fragment library.[9]

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor surface.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5)

  • Target protein (≥95% purity)

  • This compound and other library fragments, dissolved in 100% DMSO.

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS) with a final DMSO concentration matching the fragment solutions (e.g., 1-5%).

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate excess reactive groups by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer from DMSO stocks. A typical screening concentration for fragments is 200 µM to 1 mM.[10][11]

    • Inject a fragment solution over the reference and target flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).

    • Between injections, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).

    • Monitor the change in response units (RU). A positive "hit" is a fragment that shows a higher response on the target surface compared to the reference surface.[7]

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to get the specific binding sensorgram.

    • A binding response significantly above the noise level indicates a potential hit.

    • Hits are typically selected based on response height, binding stoichiometry, and sensorgram shape.[12]

SPR_Protocol start Start prep Immobilize Target Protein on Sensor Chip start->prep screen Inject Fragment (e.g., 500 µM this compound) prep->screen measure Measure Binding Response (RU) vs. Reference Channel screen->measure decision Response > Threshold? measure->decision hit Declare as 'Hit' decision->hit Yes nohit Discard as 'Non-binder' decision->nohit No end End hit->end nohit->end

A simplified decision workflow for SPR-based primary fragment screening.
Protocol 2: Hit Validation by NMR Spectroscopy

NMR is a powerful method for hit validation. Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, can confirm binding, provide an approximate affinity, and map the binding site on the protein.[13][14][15]

Objective: To confirm the binding of this compound to the target protein and identify the binding location by observing chemical shift perturbations (CSPs).

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein (50-200 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).

  • This compound solution (high concentration stock in deuterated DMSO).

Methodology:

  • Reference Spectrum:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.[16]

  • Fragment Titration:

    • Add a small aliquot of the this compound stock solution to the protein sample to reach a final concentration (e.g., 10-20 fold molar excess over the protein).

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference spectrum with the spectrum containing the fragment.

    • Identify peaks (amides) that have shifted their position. These are known as Chemical Shift Perturbations (CSPs).

    • Significant and specific CSPs confirm that the fragment is binding to the protein in a defined location.[16]

    • Mapping the perturbed residues onto the 3D structure of the protein reveals the binding site.

    • A titration experiment, where the fragment concentration is increased stepwise, can be used to calculate the dissociation constant (Kd).[15]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target, which is invaluable for structure-based drug design.[17][18][19]

Objective: To determine the 3D structure of the target protein in complex with this compound to reveal the precise binding mode.

Materials:

  • Crystals of the target protein.

  • This compound solution (e.g., 10-50 mM in a cryo-protectant solution compatible with the crystals).

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Crystal Soaking:

    • Grow crystals of the target protein to a suitable size.

    • Prepare a soaking solution by adding this compound to the crystal mother liquor, often containing a cryo-protectant. The final DMSO concentration should be tolerated by the crystals (e.g., <10%).

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Remove the soaked crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate electron density maps. A clear, unambiguous region of positive difference electron density corresponding to the shape of this compound should be visible in the binding pocket.

    • Build the fragment into the density and refine the structure.

    • Analyze the refined structure to identify the key hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein. This information is critical for designing more potent analogs.[20]

References

Application Notes and Protocols for the Analytical Characterization of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of pyridazine compounds, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the pyridazine ring, including its dipole moment and hydrogen bonding capabilities, make it a valuable scaffold in the design of novel therapeutic agents.[1][2] Accurate and robust analytical methods are therefore essential for the identification, purity assessment, and quantification of these compounds throughout the drug development process.[3]

Chromatographic Methods

Chromatographic techniques are fundamental for the separation and quantification of pyridazine derivatives from complex mixtures, such as reaction media, biological matrices, and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pyridazine compounds. Due to the hydrophilic nature of many pyridazine derivatives, specialized column chemistries and mobile phase compositions are often required to achieve optimal separation and peak shape.[4][5]

Protocol: Reversed-Phase HPLC for Pyridazine Derivatives

  • Objective: To separate and quantify pyridazine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: A core-shell mixed-mode column or a C18 column can be effective. For hydrophilic pyridazines, ion-pairing reagents may be necessary, although these are often not compatible with MS detection.[4][5]

  • Mobile Phase: A mixture of acetonitrile or methanol and water is commonly used. Acidic modifiers like formic acid or trifluoroacetic acid can improve peak shape for basic pyridazine compounds.[4] Isocratic or gradient elution can be employed depending on the complexity of the sample.

  • Detection: UV detection is suitable for pyridazine compounds, which typically exhibit absorption maxima between 200-380 nm.[6][7][8] For enhanced sensitivity and structural information, mass spectrometry (MS) is the preferred detection method.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.[3]

Data Presentation: HPLC Parameters for Pyridazine Analysis

Compound TypeColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Pyridine and AminopyridinesAmaze HDAcetonitrile/Water with acidic modifier1.0UV, MS, ELSD, CAD, RI[5]
C5-methyl Pyridazines (Enantioseparation)Lux Amylose-2®Acetonitrile/Isopropanol (90:10)1.0UV (250 nm)[9]
Pymetrozine (a pyridazine derivative)C18Acetonitrile/Water1.0UV[10]
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile pyridazine compounds.[11] When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities.[11]

Protocol: GC-MS Analysis of Volatile Pyridazines

  • Objective: To separate and identify volatile pyridazine derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column, such as an Agilent CP-Wax 51 for Amines, is suitable for the separation of pyridines and related compounds.[12]

  • Carrier Gas: Nitrogen or helium.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is often employed to separate compounds with different boiling points. For example, holding at 70 °C for a few minutes, then ramping up to 240 °C.[12]

  • Detection: Mass spectrometry provides detailed structural information for identification.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyridazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[3] Both ¹H and ¹³C NMR are routinely used, and 2D NMR techniques can provide further structural insights.[13][14]

Protocol: NMR Analysis of Pyridazine Derivatives

  • Objective: To elucidate the structure of a pyridazine compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.[3]

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum covering a spectral width of 0-12 ppm.[3]

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum covering a spectral width of 0-200 ppm.[3]

    • 2D NMR: If necessary, perform experiments like COSY, HSQC, and HMBC to establish connectivity between protons and carbons.[13][14]

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.[3]

Data Presentation: Characteristic NMR Chemical Shifts for Pyridazine Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HPyridazine ring protons7.6 - 9.4[3]
¹³CPyridazine ring carbons125 - 160[15][16]
¹³CCarbonyl (in pyridazinones)159 - 170[15][16]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation.[3]

Protocol: Mass Spectrometric Analysis

  • Objective: To determine the molecular weight and fragmentation pattern of a pyridazine compound.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL and then dilute to 1-10 µg/mL for analysis.[3]

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition.[15]

  • Ionization: Electron impact (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.[3]

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion. Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for pyridazines involve the loss of N₂ or HCN.[17]

Data Presentation: Common Mass Spectral Fragments for Pyridazine

m/zProposed FragmentReference
80[M]⁺ (Molecular Ion)[18]
53[C₃H₃N]⁺ (Loss of HCN)[17]
52[C₄H₄]⁺ (Loss of N₂)[17]
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantification and characterization. Pyridazine and its derivatives typically show characteristic absorption bands in the UV region.[7][19]

Protocol: UV-Vis Spectroscopic Analysis

  • Objective: To determine the UV absorption maxima of a pyridazine compound for qualitative analysis and for setting the detection wavelength in HPLC.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For pyridazine, typical λmax values are around 202 nm and 254 nm.[6]

X-ray Crystallography

For unambiguous structure determination, including stereochemistry, single-crystal X-ray crystallography is the gold standard.[20][21]

Protocol: Single-Crystal X-ray Crystallography

  • Objective: To determine the three-dimensional structure of a pyridazine compound.

  • Sample Preparation: Grow single crystals of the compound of sufficient size and quality. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection and Structure Solution: Mount a suitable crystal on the diffractometer and collect diffraction data. The data is then processed to solve and refine the crystal structure.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesized Pyridazine Compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Xray X-ray Crystallography (if single crystal) Purification->Xray FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC-UV/MS Purification->HPLC GC GC-MS (for volatile compounds) Purification->GC Quantification Quantitative Analysis HPLC->Quantification

General analytical workflow for pyridazine compound characterization.

Spectroscopic_Identification cluster_data Data Acquisition cluster_interpretation Interpretation MS_data Mass Spectrum (Molecular Ion & Fragments) MolWeight Determine Molecular Weight & Formula (from HRMS) MS_data->MolWeight Structure_Fragments Propose Structural Fragments (from MS/MS and NMR) MS_data->Structure_Fragments NMR_data NMR Spectra (1H, 13C) NMR_data->Structure_Fragments Final_Structure Proposed Structure MolWeight->Final_Structure Structure_Fragments->Final_Structure

Workflow for spectroscopic identification of a novel pyridazine.

Chromatographic_Purity Sample Pyridazine Sample HPLC_Analysis HPLC Analysis with UV/MS Detection Sample->HPLC_Analysis Chromatogram Obtain Chromatogram HPLC_Analysis->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate % Purity = (Area_main / Area_total) * 100 Peak_Integration->Purity_Calculation Result Purity Assessment Report Purity_Calculation->Result

Workflow for chromatographic purity assessment of a pyridazine compound.

References

Application Notes and Protocols for the Amination of Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of chloropyridazines, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds for pharmaceutical and materials science applications. The protocols cover two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and the modern, versatile Palladium-catalyzed Buchwald-Hartwig amination.

Introduction

The pyridazine core is a key structural motif in a multitude of biologically active molecules. The introduction of an amino group onto a chloropyridazine scaffold is a fundamental step in the diversification of these structures, enabling the exploration of new chemical space in drug discovery. The two most prevalent methods for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyridazine ring is sufficiently electron-deficient to facilitate attack by a nucleophilic amine, displacing the chloride. The reaction is often promoted by heat or microwave irradiation. For substrates like 3,6-dichloropyridazine, SNAr can be a straightforward method for introducing an amino group.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines.[1][2] It offers a broad substrate scope, allowing for the coupling of a wide variety of amines with aryl and heteroaryl halides under relatively mild conditions.[1] This method is particularly valuable for less reactive chloropyridazines or when employing less nucleophilic amines. The choice of palladium precursor and, crucially, the phosphine ligand is critical for reaction efficiency.[3]

Experimental Protocols

Protocol 1: Selective Mono-amination of 3,6-Dichloropyridazine via SNAr

This protocol describes the selective synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine using ammonia as the nucleophile.

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH₃ content)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Microwave reactor or conventional heating setup with a sealed vessel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

Procedure (Microwave-Assisted): [4]

  • To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

  • Add 5 mL of ammonium hydroxide solution (28-30% NH₃ content).

  • Seal the vial with a lid and place it in a microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a mixture of ethyl acetate and hexane (3:7).

  • Dry the solid to obtain 3-amino-6-chloropyridazine. The product typically requires no further purification.

Procedure (Conventional Heating): [5]

  • In a PTFE-lined pressure reactor, prepare a suspension of 3,6-dichloropyridazine (23.8 g, 155 mmol) in 50 mL of 25% aqueous ammonia.

  • Seal the reactor and heat the mixture at 100°C for approximately 12 hours.

  • Cool the reactor to room temperature.

  • Collect the resulting crystalline solids by filtration.

  • Wash the solids with water.

  • Dry the product to afford 6-chloropyridazin-3-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Chloropyridazines

This protocol provides a general method for the palladium-catalyzed amination of chloropyridazines with a variety of primary and secondary amines. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Chloropyridazine derivative (e.g., 3-chloro-6-phenylpyridazine)

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, Josiphos)[3][6]

  • Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.

  • To the flask, add the palladium precursor (e.g., 0.5-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 1-4 mol% XPhos).

  • Add the chloropyridazine derivative (1.0 equiv), the amine (1.2 equiv), and the base (e.g., 1.5 equiv NaOtBu).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Stir the reaction mixture at a temperature ranging from room temperature to 110°C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data for the amination of chloropyridazines under various conditions.

Table 1: SNAr Amination of 3,6-Dichloropyridazine with Ammonia

MethodTemperature (°C)TimeSolventYield (%)Reference
Microwave12030 minH₂O87[4]
Conventional10012 hH₂O96[5]
Conventional1307 hDMF95.7[7]
Conventional1009 hDichloromethane82.6[7]

Table 2: Illustrative Buchwald-Hartwig Amination of Heteroaryl Chlorides (Analogous to Chloropyridazines)

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ / YPhos Ligand L1KOtBuTolueneRT1>95[8]
2-ChloropyridineBenzophenone IminePd(OAc)₂ / JosiphosNaOtBuToluene851895[6]
4-(pyridin-3-yl)pyrimidin-2-amineAryl BromidePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneRefluxN/A27-82[9]

Note: Data for analogous heteroaryl chlorides are provided to illustrate the general applicability and conditions of the Buchwald-Hartwig amination, which can be adapted for chloropyridazine substrates.

Mandatory Visualizations

Experimental Workflow

G General Workflow for Amination of Chloropyridazines cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Select Amination Method (SNAr or Buchwald-Hartwig) reagents Combine Chloropyridazine, Amine, (Catalyst, Ligand, Base for B-H), and Solvent start->reagents atmosphere Establish Inert Atmosphere (for Buchwald-Hartwig) reagents->atmosphere heating Heat Reaction Mixture (Conventional or Microwave) atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Characterize Final Product purification->product

Caption: General experimental workflow for the amination of chloropyridazines.

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Cl pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [R-Pd(II)(HNR'R'')L_n]X amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex R-Pd(II)(NR'R'')L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: The Role of the Pyridazine Scaffold in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular conditions, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry. Heterocyclic compounds, particularly those containing the pyridazine moiety, have emerged as a promising scaffold for the design of such agents. While a comprehensive search of the scientific literature did not yield specific examples of N-Isopropylpyridazin-3-amine being directly utilized as a starting material for the synthesis of anti-inflammatory drugs, the broader class of pyridazine and pyridazinone derivatives has been extensively investigated for this purpose. This document provides an overview of the application of the pyridazine scaffold in the development of anti-inflammatory agents, summarizing key mechanisms of action, representative biological data, and general synthetic and evaluation protocols.

The Pyridazine Scaffold in Anti-Inflammatory Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore in the design of biologically active molecules.[1] Its derivatives have been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] The anti-inflammatory properties of pyridazine-based compounds are often attributed to their ability to modulate key inflammatory pathways.

Key Mechanisms of Action

Several pyridazine and pyridazinone derivatives have been identified as potent inhibitors of enzymes and signaling pathways critical to the inflammatory response. The primary mechanisms of action identified in the literature include:

  • Cyclooxygenase (COX) Inhibition: Many pyridazine derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2, enzymes responsible for the production of pro-inflammatory prostaglandins.[2][3] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger involved in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[4] Several pyridazinone derivatives have shown potent PDE4 inhibitory activity.[4]

  • Modulation of Pro-inflammatory Cytokines: Pyridazine-based compounds have been shown to inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4]

Representative Biological Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected pyridazine and pyridazinone derivatives from the literature. It is important to note that these compounds do not specifically contain the this compound substructure but represent the broader class of pyridazine-based anti-inflammatory agents.

Compound ClassTargetAssayResultsReference
Pyridazinone DerivativesPDE4BIn vitro enzyme inhibitionIC50 values in the nanomolar range[4]
Pyridazine DerivativesCOX-1/COX-2In vitro enzyme inhibitionSelective COX-2 inhibition with IC50 values in the micromolar range[2]
Pyridazine DerivativesIn vivo inflammationCarrageenan-induced rat paw edemaSignificant reduction in paw edema[2]
Pyrimidopyrazine DerivativesIn vivo inflammationCarrageenan-induced rat hind paw edemaComparable or weaker activity to positive controls[5]

Experimental Protocols

While specific protocols for the synthesis of anti-inflammatory agents from this compound are not available, a general workflow for the synthesis and evaluation of pyridazine-based anti-inflammatory compounds can be outlined.

General Synthetic Strategy for Pyridazinone Derivatives

A common synthetic route to pyridazinone derivatives involves the condensation of a dicarbonyl compound with a hydrazine derivative.[4][6]

Example Protocol (based on a generalized procedure):

  • Reaction Setup: To a solution of a suitable keto-acid or diester in a polar solvent (e.g., ethanol, acetic acid), add an equimolar amount of a hydrazine derivative.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-Inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol Outline:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Procedure: The test compound is pre-incubated with the enzyme in a reaction buffer. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

This assay determines the inhibitory effect of a compound on PDE4 activity.

Protocol Outline:

  • Enzyme Source: Recombinant human PDE4B is commonly used.

  • Assay Principle: The assay measures the conversion of cAMP to AMP.

  • Procedure: The test compound is incubated with the PDE4 enzyme and cAMP. The amount of remaining cAMP or produced AMP is quantified.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

In Vivo Anti-Inflammatory Assay

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

Protocol Outline:

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathways and Workflows

G General Workflow for Synthesis and Evaluation of Pyridazine-Based Anti-Inflammatory Agents cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., dicarbonyls, hydrazines) synthesis Chemical Synthesis (e.g., condensation reaction) start->synthesis purification Purification (e.g., recrystallization, chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (COX, PDE4 inhibition) characterization->in_vitro Test Compounds in_vivo In Vivo Models (Carrageenan-induced edema) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized workflow for the discovery and development of novel pyridazine-based anti-inflammatory agents.

G Simplified Inflammatory Signaling Pathway and Points of Intervention for Pyridazine Derivatives cluster_inhibitors Inhibition by Pyridazine Derivatives stimulus Inflammatory Stimulus (e.g., LPS, tissue injury) cell_membrane Cell Membrane stimulus->cell_membrane cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) stimulus->cytokines pla2 PLA2 cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation camp cAMP pde4 PDE4 camp->pde4 amp AMP pde4->amp cytokines->inflammation cox_inhibitor COX Inhibitors cox_inhibitor->cox pde4_inhibitor PDE4 Inhibitors pde4_inhibitor->pde4 cytokine_inhibitor Cytokine Suppressors cytokine_inhibitor->cytokines

Caption: Key inflammatory pathways targeted by pyridazine-based anti-inflammatory agents.

Conclusion

While the specific use of this compound in the synthesis of anti-inflammatory agents is not well-documented in publicly available literature, the broader pyridazine and pyridazinone scaffolds represent a rich area for the discovery of novel therapeutics. These heterocyclic systems have been successfully employed to develop potent inhibitors of key inflammatory targets such as COX and PDE4 enzymes. The general synthetic and evaluation protocols outlined in these notes provide a framework for researchers interested in exploring the potential of pyridazine derivatives in anti-inflammatory drug discovery. Future research may yet uncover the utility of specifically substituted pyridazines, such as this compound, in this important therapeutic area.

References

Application Notes and Protocols: Synthesis of Antimicrobial Compounds from Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that contribute to their biological actions.[3] Among these, the antimicrobial potential of pyridazine derivatives is of particular interest in the ongoing search for novel agents to combat the growing challenge of drug-resistant pathogens.[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyridazine-based antimicrobial compounds, drawing from recent scientific literature.

Key Synthetic Strategies and Antimicrobial Activity

Several synthetic pathways have been successfully employed to generate pyridazine derivatives with potent antimicrobial properties. A common approach involves the cyclization of dicarbonyl compounds with hydrazine hydrate to form the core pyridazine or pyridazinone ring, followed by various substitutions to modulate activity.

Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives
Compound IDStructureTarget Microorganism(s)MIC (µg/mL)Reference
10h Diarylurea pyridazinoneStaphylococcus aureus16[5][6]
8g Diarylurea pyridazinoneCandida albicans16[5]
7 Substituted pyridazin-3(2H)-oneS. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[4]
13 Substituted pyridazin-3(2H)-oneP. aeruginosa, A. baumannii3.74–7.48 µM[4]
IIIa 6-phenyl–Pyridazine-3-One derivativeS. pyogenes, E. coli- (Excellent Activity)[7]
IIId 6-phenyl–Pyridazine-3-One derivativeA. niger, C. albicans- (Very Good Activity)[7]
15(d) Hydrazone derivative of pyridazineS. aureus, S. faecalis, E. coli, P. aeruginosa- (Highest Activity)[8]
Cd(II) and Ni(II) complexes Metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-oneS. aureus, P. putida, C. albicans, C. tropicalis- (Selective and Effective)[9]

Note: MIC values reported in µM were not converted to µg/mL to maintain fidelity to the source. "-" indicates that the source described the activity qualitatively without providing specific MIC values.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the synthesis and antimicrobial screening of pyridazine derivatives.

Protocol 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one Derivatives[7]

This protocol outlines a two-step synthesis of pyridazinone derivatives.

Step I: Synthesis of Benzoyl Propionic Acid

  • In a suitable reaction vessel, dissolve succinic anhydride in benzene.

  • Add anhydrous aluminum chloride portion-wise while stirring and maintaining the temperature.

  • Reflux the reaction mixture for the appropriate time to yield benzoyl propionic acid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by recrystallization.

Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one

  • Dissolve the benzoyl propionic acid from Step I in a suitable solvent.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture to induce cyclization.

  • Monitor the formation of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one by TLC.

  • After completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the product and dry it thoroughly.

Step III: Synthesis of Final Pyridazinone Derivatives (e.g., IIIa-d)

  • React the 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one from Step II with various aromatic benzaldehydes.

  • Conduct the reaction in the presence of acetic anhydride.

  • Reflux the mixture to drive the reaction to completion.

  • Isolate and purify the final pyridazinone derivatives using appropriate chromatographic techniques.

Protocol 2: Synthesis of Diarylurea Pyridazinone Scaffolds[5]

This protocol describes a multi-step synthesis leading to diarylurea derivatives based on pyridazinone scaffolds.

  • Synthesis of Nitro Derivative of Styryl Dihydropyridazine (Intermediate 14): Reflux the starting material with hydrazine hydrate in the presence of acetic acid.[5]

  • Synthesis of Intermediate 15: Synthesize this intermediate using a method similar to the synthesis of a preceding intermediate (intermediate 5), substituting the appropriate starting materials.[5] Purify the product using gravity column chromatography.

  • Final Diarylurea Derivatives: The synthesis involves the formation of a diarylurea linkage with the pyridazinone scaffold. The specific details for this step can be found in the supplementary information of the referenced publication.

Protocol 3: Antimicrobial Activity Screening by Disc Diffusion Method[7]

This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds.

  • Preparation of Media: Prepare nutrient agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculation: Inoculate the agar plates uniformly with the test microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenes, Aspergillus niger, Candida albicans).

  • Disc Preparation: Impregnate sterile filter paper discs with the synthesized compounds at a specific concentration (e.g., 50µg/ml).

  • Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates.

  • Standard and Control: Use standard antibiotic discs (e.g., Gentamycin, Ceftizoxime, Ampicillin, Fluconazole) as positive controls and a disc with the solvent used for dissolving the compounds as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

  • Comparison: Compare the zone of inhibition of the test compounds with that of the standard drugs.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method[5][9]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualized Workflows and Pathways

The following diagrams illustrate a general synthetic workflow for pyridazinone derivatives and a conceptual representation of their potential mechanism of action.

G cluster_0 Synthesis of Pyridazinone Core cluster_1 Functionalization Succinic Anhydride Succinic Anhydride Benzoyl Propionic Acid Benzoyl Propionic Acid Succinic Anhydride->Benzoyl Propionic Acid Aromatic Hydrocarbon Aromatic Hydrocarbon Aromatic Hydrocarbon->Benzoyl Propionic Acid Friedel-Crafts Acylation Hydrazine Hydrate Hydrazine Hydrate Pyridazin-3-one Core Pyridazin-3-one Core Hydrazine Hydrate->Pyridazin-3-one Core Benzoyl Propionic Acid->Pyridazin-3-one Core Cyclization Functionalized Pyridazinone Functionalized Pyridazinone Pyridazin-3-one Core->Functionalized Pyridazinone Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Functionalized Pyridazinone Antimicrobial Screening Antimicrobial Screening Functionalized Pyridazinone->Antimicrobial Screening

Caption: General synthetic workflow for pyridazinone-based antimicrobial compounds.

G cluster_0 Potential Mechanisms of Action Pyridazine Derivative Pyridazine Derivative Bacterial Cell Bacterial Cell Pyridazine Derivative->Bacterial Cell Interaction Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Bacterial Cell->Cell Wall Synthesis Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Cell->Protein Synthesis Inhibition DNA Gyrase Inhibition DNA Gyrase Inhibition Bacterial Cell->DNA Gyrase Inhibition Cell Membrane Disruption Cell Membrane Disruption Bacterial Cell->Cell Membrane Disruption Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death Protein Synthesis Inhibition->Bacterial Cell Death DNA Gyrase Inhibition->Bacterial Cell Death Cell Membrane Disruption->Bacterial Cell Death

Caption: Conceptual overview of potential antimicrobial mechanisms of pyridazine derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyridazine derivatives is significantly influenced by the nature and position of substituents on the pyridazine ring. For instance, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring has been shown to decrease antibacterial activity, while its hydrolysis can enhance activity against Gram-negative bacteria.[4] Furthermore, the formation of metal complexes with pyridazinone ligands can lead to selective and potent antimicrobial effects.[9] The cis-isomers of certain pyridazine derivatives have been observed to be more active than their trans- counterparts.[10]

Conclusion

Pyridazine derivatives continue to be a promising scaffold for the development of novel antimicrobial agents. The synthetic protocols and screening methods outlined in this document provide a foundation for researchers to explore this chemical space further. Future work could focus on expanding the structure-activity relationship studies, elucidating the precise mechanisms of action, and optimizing the lead compounds for improved efficacy and safety profiles.

References

Application Notes and Protocols: Functionalization of the Amino Group in Pyridazin-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the amino group on the pyridazin-3-amine scaffold. Pyridazine derivatives are a significant class of nitrogen-containing heterocycles widely explored in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties. The functionalization of the 3-amino group is a critical step in the synthesis of novel derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The following sections detail common and effective strategies for modifying this amino group, including acylation, sulfonylation, N-arylation/alkylation, and diazotization.

Acylation of Pyridazin-3-amines

Application Note: N-acylation is a fundamental transformation that converts the primary amino group of pyridazin-3-amine into an amide. This reaction is typically performed using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting N-acylpyridazin-3-amines are valuable intermediates in organic synthesis. A notable method involves the use of 2-acylpyridazin-3-ones as mild and chemoselective N-acylating agents, which are advantageous due to their stability and high selectivity under neutral conditions. This functionalization can alter the electronic properties and steric profile of the molecule, significantly impacting its biological activity.

Quantitative Data for Acylation Reactions:

Starting MaterialAcylating AgentBase/ConditionsSolventYield (%)Reference
Various Amines2-Acyl-4,5-dichloropyridazin-3-onesNeutral, rtCH2Cl2 or THFGood to Excellent
3-Aminopyridazine(Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoateAcetic Acid, refluxAcetic Acid59-93%

Experimental Protocol: General Procedure for Acylation using Acyl Chloride

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridazin-3-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylpyridazin-3-amine.

Sulfonylation of Pyridazin-3-amines

Application Note: Sulfonylation of the amino group in pyridazin-3-amines yields sulfonamides, a crucial functional group in many marketed drugs. This reaction is typically achieved by treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. The resulting sulfonamides are often more stable and have different solubility and hydrogen bonding properties compared to the parent amine, which can be leveraged in drug design.

Quantitative Data for Sulfonylation Reactions: Specific quantitative data for the direct sulfonylation of pyridazin-3-amine was not prominently available in the searched literature. The following table provides representative conditions based on standard sulfonylation chemistry.

Starting MaterialSulfonylating AgentBaseSolventYield (%)
Pyridazin-3-amineBenzenesulfonyl chloridePyridinePyridineGood
Pyridazin-3-aminep-Toluenesulfonyl chlorideTriethylamineDichloromethaneGood
Pyridazin-3-amineMethanesulfonyl chlorideDiisopropylethylamineTetrahydrofuranGood

Experimental Protocol: General Procedure for Sulfonylation

  • Preparation: Dissolve pyridazin-3-amine (1.0 eq.) in anhydrous pyridine or a solution of dichloromethane (DCM) containing triethylamine (1.5 eq.) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-16 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into cold water or dilute HCl and stir.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude solid by recrystallization or silica gel chromatography to yield the pure N-sulfonylpyridazin-3-amine.

N-Arylation and N-Alkylation (Buchwald-Hartwig Amination)

Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method is highly effective for the N-arylation and N-alkylation of pyridazin-3-amines, allowing for the synthesis of complex structures that are otherwise difficult to access. The reaction typically involves an aryl or alkyl halide (or triflate), a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and has evolved over several "generations" to allow for a broad substrate scope under milder conditions. This reaction is a cornerstone of modern pharmaceutical chemistry for building libraries of amine-containing compounds.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd(0)L Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex (L)Pd(II)(Ar)(X) AmineCoord Amine Coordination Complex Amido Palladium Amido Complex (L)Pd(II)(Ar)(NR'R'') Product Ar-NR'R'' Amido->Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Diazotization of Pyridazin-3-amines

Application Note: Diazotization of pyridazin-3-amines involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a pyridazinyldiazonium salt. These diazonium salts are highly versatile intermediates. While often unstable, they can be isolated as tetrafluoroborate salts. They serve as precursors for a variety of subsequent transformations, including Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. They can also undergo 'ring switching' transformations or intramolecular azo coupling, leading to the formation of fused heterocyclic systems like 1,2,3-triazoles or pyrrolo[3,4-c]pyridazines.

Quantitative Data for Diazotization and Subsequent Reactions:

Starting AmineReagentsProduct TypeYield (%)Reference
3-Amino-4H-pyrimido[1,2-b]pyridazin-4-onesNaNO2, HBF4Diazonium tetrafluoroborate saltGood
Diazonium salt from abovePrimary Alkanols, 50-80 °C1-(Pyridazin-3-yl)-1H-1,2,3-triazolesModerate
3-Aminoindoles/pyrrolesNaNO2, acid, then H2O quenchStable diazonium nitrateGood

Experimental Protocol: Preparation of a Pyridazinyldiazonium Tetrafluoroborate Salt

  • Preparation: Suspend the pyridazin-3-amine derivative (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF4) in a flask.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq.) in a minimal amount of cold water dropwise. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Isolation: Collect the precipitated diazonium tetrafluoroborate salt by cold filtration.

  • Washing: Wash the solid sequentially with cold water, cold ethanol, and finally with diethyl ether.

  • Drying: Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions. It is often preferable to use them immediately in the next step without complete drying.

Diazotization_Reactions cluster_main Functionalization via Diazotization cluster_products Example Products Amine Pyridazin-3-amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+ X-) Amine->Diazonium NaNO2, H+ Halide Ar-X (X = Cl, Br, I) Diazonium->Halide CuX Triazole Fused Triazole Diazonium->Triazole Heat in R-OH ('Ring Switching') Nitrile Ar-CN Diazonium->Nitrile CuCN Phenol Ar-OH Diazonium->Phenol H2O, Heat

Troubleshooting & Optimization

Technical Support Center: N-Isopropylpyridazin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-Isopropylpyridazin-3-amine. It includes detailed troubleshooting guides and frequently asked questions to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 3-amino-6-chloropyridazine with isopropylamine. The reaction can be carried out under thermal conditions or with catalytic assistance (e.g., palladium or copper-based catalysts) to improve yield and reaction times.

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly based on the reaction conditions. Uncatalyzed reactions may result in lower to moderate yields (30-50%), while optimized, catalyzed reactions can achieve yields upwards of 80-90%. Refer to the data in Table 1 for a comparison of different reaction conditions.

Q3: What are the common impurities or side products I should be aware of?

A3: Common impurities include unreacted starting materials (3-amino-6-chloropyridazine and isopropylamine), di-substituted products (where a second isopropyl group reacts), and potential solvent adducts. Side reactions can also lead to the formation of isomers or degradation products, especially at elevated temperatures.

Q4: How can I purify the final product?

A4: The most effective purification methods are silica gel column chromatography and recrystallization.[1] Column chromatography is useful for removing a wide range of impurities, while recrystallization is excellent for obtaining highly pure crystalline material.[1] The choice of method depends on the impurity profile of the crude product.

Q5: What analytical techniques are recommended for product characterization?

A5: Standard analytical techniques for confirming the structure and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight[2][3], and High-Performance Liquid Chromatography (HPLC) to assess purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Poor quality starting materials. 4. Insufficient reaction time.1. Use a fresh batch of catalyst or consider a different catalyst system (e.g., Buchwald-Hartwig amination).[4] 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or LC-MS. 3. Verify the purity of starting materials using appropriate analytical techniques. 4. Extend the reaction time and monitor the progress.
Formation of Multiple Products/Impurities 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of moisture or air in the reaction.1. Lower the reaction temperature. 2. Use a slight excess of isopropylamine (1.2-1.5 equivalents) to favor the desired mono-alkylation. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Difficult Purification 1. Product co-elutes with impurities during column chromatography. 2. Product fails to crystallize.1. Adjust the solvent system for column chromatography. A gradient elution from a non-polar to a polar solvent system is often effective.[1] 2. For recrystallization, try different solvent systems. If the product is an oil, attempt to convert it to a salt (e.g., hydrochloride) which may be crystalline.
Product Instability 1. The amine product may be sensitive to air or light.1. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

  • 3-amino-6-chloropyridazine[5]

  • Isopropylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and isopropylamine (1.5 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Recrystallization

This protocol is for obtaining high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

Entry Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
1NoneK₂CO₃DMF1002445
2Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1101282
3CuI / L-prolineK₂CO₃DMSO901875
4NoneNaHTHF652435

Visualizations

Synthesis_Pathway 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Intermediate_Complex SNAr Intermediate 3-amino-6-chloropyridazine->Intermediate_Complex + Isopropylamine (Base, Solvent, Heat) Isopropylamine Isopropylamine This compound This compound Intermediate_Complex->this compound - HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Temp Adjust Temperature Check_Yield->Optimize_Temp Yes Purify Column Chromatography / Recrystallization Check_Purity->Purify Yes Success Successful Synthesis Check_Purity->Success No Change_Catalyst Change Catalyst/Base Optimize_Temp->Change_Catalyst Change_Catalyst->Start Purify->Success

Caption: Troubleshooting workflow for synthesis optimization.

Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield Purity Purity Temperature->Purity Time Time Time->Yield Time->Purity Catalyst Catalyst Catalyst->Yield Base Base Base->Yield

Caption: Relationship between reaction parameters and outcomes.

References

purification of crude N-Isopropylpyridazin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-Isopropylpyridazin-3-amine via column chromatography. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (230-400 mesh) is commonly used for the purification of this compound.[1] However, as this compound is a basic compound, it can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking.[2][3] If significant tailing is observed, consider using deactivated silica gel, basic alumina, or amine-functionalized silica.[4][5][6]

Q2: Which solvent systems are suitable for the elution of this compound?

A2: A gradient elution is typically employed, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems include:

  • Dichloromethane/Methanol[1]

  • Ethyl Acetate/Hexanes[7]

To mitigate peak tailing, it is often beneficial to add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide.[2][3][8]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[1] Use the same solvent system planned for the column (or a slightly less polar one) to assess the separation of the desired compound from impurities. The spots can be visualized under UV light (254 nm), as the pyridazine ring is UV active.[1][9] Staining with potassium permanganate or ninhydrin can also be used for visualization, as these stains react with amines and other functional groups.[10][11]

Q4: My compound is streaking badly on the TLC plate. What can I do?

A4: Streaking of amines on silica gel TLC plates is a common issue caused by the acidic nature of the silica. To resolve this, add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your developing solvent.[2] This will neutralize the acidic sites on the silica and lead to more defined spots.

Q5: What is the best way to load the crude sample onto the column?

A5: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and carefully pipette it onto the top of the column bed.[12]

  • Dry Loading: Dissolve the crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1][13] This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better resolution, especially if the compound has limited solubility in the initial mobile phase.[12]

Troubleshooting Guide

Problem: The compound is not moving off the column, even with a high percentage of polar solvent.

  • Possible Cause: The compound may be strongly adsorbed to the acidic silica gel.

  • Solution:

    • Prepare a new mobile phase containing a basic additive like triethylamine (start with 0.5-1%) or ammonium hydroxide to compete with your amine for binding sites on the silica.[3]

    • If the compound is still retained, consider switching to a more polar solvent system, such as moving from ethyl acetate/hexanes to dichloromethane/methanol.

    • For very polar amines, a reverse-phase column may be a more suitable option.[2]

Problem: The compound is eluting with impurities.

  • Possible Cause 1: The chosen solvent system does not provide adequate separation.

  • Solution 1: Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[4] A shallower gradient during elution can also improve separation.

  • Possible Cause 2: The column was overloaded with the crude material.

  • Solution 2: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the sample load in your next attempt.

  • Possible Cause 3: The column was not packed properly, leading to channeling.

  • Solution 3: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1] Packing the column with a slurry of silica gel in a non-polar solvent is generally recommended.[1]

Problem: The collected fractions show the presence of the desired product, but the yield is very low.

  • Possible Cause: The compound may have decomposed on the silica gel.[4]

  • Solution:

    • Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[4]

    • If the compound is unstable on silica, use a less acidic stationary phase like neutral alumina or consider deactivating the silica gel by washing it with a solution of triethylamine in your solvent before packing.[6] Amine-functionalized silica is also a good alternative.[5][14]

Problem: The compound is eluting too quickly (high Rf).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Start with a less polar solvent system. For example, if you are using 10% methanol in dichloromethane, try starting with 2-5% methanol.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent SystemModifier (Optional)Typical Starting Gradient (Column)Application Notes
Dichloromethane (DCM) / Methanol (MeOH)0.5% Triethylamine (TEA)98:2 (DCM:MeOH)Good for a wide range of polarities. The TEA helps to reduce tailing of the amine.
Ethyl Acetate (EtOAc) / Hexanes0.5% Triethylamine (TEA)80:20 (Hexanes:EtOAc)A less polar system, suitable if impurities are significantly different in polarity.
Chloroform / Methanol / Ammonium HydroxideN/A95:4:1An effective system for polar, basic compounds that show strong interaction with silica.[8]

Table 2: Typical Column Chromatography Parameters

ParameterRecommended Value/TypeRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides good separation.[1]
Alternative Stationary Phase Neutral Alumina, Amine-functionalized SilicaFor acid-sensitive compounds or to prevent strong adsorption of basic amines.[5][6]
Crude Sample to Silica Ratio 1:30 to 1:100 (by weight)A lower ratio provides better separation.
Column Diameter to Height Ratio 1:10 to 1:20A longer column generally results in better resolution.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.

1. Slurry Preparation and Column Packing

  • Choose an appropriately sized glass column.

  • In a beaker, prepare a slurry of silica gel in a non-polar solvent like hexanes.[1]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.

  • Pour the silica slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[1]

  • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

2. Sample Loading (Dry Loading Method)

  • Dissolve your crude this compound in a minimal amount of a volatile solvent such as dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.[13]

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[13]

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

3. Elution and Fraction Collection

  • Carefully add the initial, least polar mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes or a fraction collector.

  • Monitor the elution of compounds using TLC.[1]

  • Gradually increase the polarity of the mobile phase according to your pre-determined gradient to elute your target compound.

  • Once the desired product has completely eluted, you can flush the column with a highly polar solvent to remove any remaining impurities.

4. Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.[1]

Mandatory Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample (Dry Loading Preferred) Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evaporate Evaporate Solvent Pool->Evaporate Dry Dry Under Vacuum Evaporate->Dry Finish Pure this compound Dry->Finish Troubleshooting_Guide Start Problem Encountered Tailing Compound Tailing / Streaking? Start->Tailing NoMove Compound Not Eluting? Start->NoMove Impure Impure Fractions? Start->Impure Tailing->NoMove No Sol1 Add Basic Modifier (e.g., TEA) to Eluent Tailing->Sol1 Yes NoMove->Impure No Sol2 Increase Solvent Polarity OR Add Basic Modifier NoMove->Sol2 Yes Sol3 Optimize Gradient (TLC) OR Reduce Sample Load Impure->Sol3 Yes Sol4 Check for Decomposition on Silica (2D TLC) Use Alumina or Amine-Silica Impure->Sol4 If still impure

References

Technical Support Center: Palladium-Catalyzed Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed pyridazine synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions for pyridazine synthesis, such as low yield, poor selectivity, and catalyst deactivation.

Category 1: Low Reaction Yield

Q1: My Suzuki-Miyaura coupling with a pyridazine substrate is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings involving pyridazines can stem from several factors, often related to the inherent properties of the reagents and the reaction conditions.[1]

  • Potential Cause 1: Side Reactions of Boronic Acid.

    • Homocoupling: This side reaction can be prevalent if the reaction mixture contains excess Pd(II) species or if oxygen is not rigorously excluded.

    • Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, which converts them back to the corresponding arene, reducing the amount available for cross-coupling.[1]

  • Solution:

    • Ensure thorough degassing of the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).

    • Use anhydrous solvents and reagents to minimize hydrolysis.[2]

    • The choice of base is critical; consider using non-aqueous bases or minimizing water when using an aqueous base.[2]

    • Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst can minimize initial Pd(II) concentration.

  • Potential Cause 2: Catalyst Inhibition or Deactivation.

    • The nitrogen lone pairs on the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Solution:

    • Screen different phosphine ligands. Bulky, electron-rich ligands can often promote the desired reaction and prevent catalyst inhibition.

    • Consider increasing the catalyst loading, for instance, from 1-2 mol% to 5 mol%.[3]

Q2: I am attempting a Buchwald-Hartwig amination on a pyridazine halide, but the reaction is failing or giving minimal product. What should I troubleshoot?

Buchwald-Hartwig aminations on N-heterocycles like pyridazine can be challenging.[4][5]

  • Potential Cause 1: Unreactive Coupling Partner.

    • Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations and often require specialized, highly active catalyst systems.[5]

  • Solution:

    • If possible, switch the starting material from a pyridazine chloride to the corresponding bromide or iodide.

    • If using a chloride, ensure you are using a modern, highly active catalyst system, often involving a sterically hindered biaryl phosphine ligand (e.g., XPhos, tBuXPhos).[5]

  • Potential Cause 2: Competing Reactions or Catalyst Poisoning.

    • If your amine or pyridazine substrate has other nucleophilic functional groups (like a free -OH or another -NH), they can compete in the reaction or poison the catalyst.[6]

  • Solution:

    • Ensure all other potentially reactive nucleophilic sites on your substrates are appropriately protected.[6]

    • The basic conditions required can sometimes degrade sensitive substrates. A screening of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) may be necessary to find one that is effective but does not cause decomposition.[7]

Category 2: Poor Selectivity

Q3: I am getting a mixture of regioisomers in a cross-coupling reaction with a dihalogenated pyridazine. How can I control the selectivity?

Regioselectivity in the functionalization of dihalogenated pyridazines is a common challenge.

  • Underlying Principle: For dihalogenated pyridines and pyridazines, halides positioned alpha (adjacent) to a nitrogen atom are conventionally more reactive towards Pd(0) due to the electronic properties of the ring.[8]

  • Solution 1: Ligand Control.

    • The choice of ligand can dramatically influence site selectivity. In some cases, using sterically hindered ligands can reverse the conventional reactivity pattern, favoring reaction at the more distal (further from nitrogen) halide.[8][9] A systematic screening of different ligand classes (e.g., bulky trialkylphosphines, biarylphosphines, N-heterocyclic carbenes) is the most effective strategy to control regioselectivity.[10][11]

  • Solution 2: Halide Differentiation.

    • If synthesizing the substrate is an option, using a mixed dihalide (e.g., 3-bromo-5-chloropyridazine) can direct the reaction. The C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the C-Br position.[10]

Category 3: Catalyst & Reaction Issues

Q4: My reaction starts but then stalls before completion. Is my catalyst deactivating?

Catalyst deactivation is a frequent cause of incomplete reactions.

  • Potential Cause 1: Formation of Inactive Palladium Species.

    • The active Pd(0) catalyst can aggregate to form inactive palladium black or nanoparticles, especially at high temperatures or low ligand concentrations.[12][13] In some systems, the catalyst can be reduced to an inactive Pd(0) state.[13]

  • Solution:

    • Ensure an appropriate ligand-to-palladium ratio is used; the ligand helps stabilize the active monomeric palladium species.

    • In specific cases, additives like benzoquinone (BQ) have been used to re-oxidize inactive Pd(0) to the active Pd(II) state, though this is highly system-dependent.[13]

    • Lowering the reaction temperature, if possible, can sometimes reduce the rate of catalyst decomposition.

  • Potential Cause 2: Ligand Degradation.

    • Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, especially if oxygen is not rigorously excluded.[12]

  • Solution:

    • Use high-purity, air-stable pre-catalysts and ligands.

    • Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Q5: How can I effectively remove residual palladium from my final product?

Residual palladium is a common impurity that must be removed, especially for pharmaceutical applications.

  • Solution 1: Filtration.

    • A simple and common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This will remove insoluble palladium species like palladium black.[14]

  • Solution 2: Scavenging Agents.

    • If palladium remains in the solution, treatment with a scavenging agent can be effective. Options include:

      • Stirring the solution with activated carbon.[15]

      • Using commercially available silica-based scavengers with thiol or amine functionalities.

      • Treatment with reagents like dithiocarbamates or trithiocyanuric acid, which form insoluble complexes with palladium that can be filtered off.[16][17]

  • Solution 3: Chromatography.

    • Standard silica gel column chromatography is often effective at separating the desired organic product from palladium residues, which typically have a much lower affinity for the stationary phase.[14]

Data Summary Tables

Table 1: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling of Pyridazines

Symptom / Observation Potential Cause Recommended Action
Starting material consumed, but desired product yield is low. Significant side products observed.Homocoupling of boronic acid.1. Ensure rigorous degassing of all solvents and the reaction vessel.[2]2. Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄).
Aryl halide is consumed, but a significant amount of de-halogenated starting material is formed.Protodeboronation of the boronic acid coupling partner.[1]1. Use anhydrous solvents and reagents.2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).3. Use the boronic acid pinacol ester (BPin) derivative, which is more stable.
Reaction stalls after partial conversion.Catalyst deactivation or inhibition by the pyridazine substrate.[12]1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[3]2. Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[18]
Low conversion even after extended reaction time and heating.Poor oxidative addition.1. If using an aryl chloride, switch to a bromide or iodide.2. Employ a more active catalyst system designed for challenging substrates.[2]

Table 2: Recommended Starting Conditions for Screening Cross-Coupling Reactions

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Pd Source Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand PPh₃, SPhos, XPhosXantphos, BINAP, XPhos, tBuBrettPhos
Catalyst Loading 1-5 mol %1-5 mol %
Ligand/Pd Ratio 2:1 to 4:11.5:1 to 2.5:1
Base Aq. Na₂CO₃, K₂CO₃, K₃PO₄, CsFNaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS
Solvent Dioxane/H₂O, Toluene, DMEToluene, Dioxane, THF
Temperature 80-110 °C80-110 °C

Visual Guides: Workflows and Relationships

Troubleshooting_Workflow start Low Yield or Failed Reaction reagents Check Reagents start->reagents reagents_q1 Purity of Starting Materials? reagents->reagents_q1 Check conditions Review Conditions conditions_q1 Inert Atmosphere Maintained? conditions->conditions_q1 Check catalyst Evaluate Catalyst System catalyst_q1 Catalyst/Ligand Appropriate for Coupling? catalyst->catalyst_q1 Check substrate Assess Substrate substrate_q1 Halide too Unreactive? (e.g., Cl) substrate->substrate_q1 Check reagents_q2 Solvents Anhydrous and Degassed? reagents_q1->reagents_q2 Yes solution Screen Ligands, Bases, Solvents, Temp. or Change Halide reagents_q1->solution No / Unsure reagents_q2->conditions Yes reagents_q2->solution No / Unsure conditions_q2 Correct Temperature and Time? conditions_q1->conditions_q2 Yes conditions_q1->solution No / Unsure conditions_q3 Base Appropriate and Active? conditions_q2->conditions_q3 Yes conditions_q2->solution No / Unsure conditions_q3->catalyst Yes conditions_q3->solution No / Unsure catalyst_q2 Catalyst Deactivated? (Stalled Reaction) catalyst_q1->catalyst_q2 Yes catalyst_q1->solution No / Unsure catalyst_q2->substrate Yes catalyst_q2->solution No / Unsure substrate_q1->solution Yes substrate_q1->solution No / Unsure Catalytic_Cycle pd0 Pd(0)Lₙ Active Catalyst pd2_oa Ar-Pd(II)-X(Lₙ) Complex pd0->pd2_oa + Ar-X deactivation Deactivation (e.g., Pd Black) pd0->deactivation oa_label Oxidative Addition pd2_tm Ar-Pd(II)-R(Lₙ) Complex pd2_oa->pd2_tm + R-B(OH)₂ - X⁻ tm_label Transmetalation pd2_tm->pd0 - Ar-R (Product) re_label Reductive Elimination

References

identifying and minimizing side products in pyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during pyridazine synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of pyridazinone derivatives?

A1: The formation of side products is a frequent challenge in pyridazinone synthesis. Key side products to be aware of include:

  • Hydrazone Formation : This occurs due to incomplete cyclization between a carbonyl group and hydrazine, often resulting in the hydrazone being isolated as a major byproduct.[1]

  • Formation of Regioisomers : When using unsymmetrical 1,4-dicarbonyl compounds, reaction with hydrazine can occur at different rates at the two carbonyl groups, leading to a mixture of regioisomeric products.[1]

  • N-N Bond Cleavage : Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can break, leading to a complex mixture of degradation products.[1]

  • Over-alkylation : When using substituted hydrazines, it's possible to get a mixture of N-alkylated products, and controlling the regioselectivity can be challenging.[1]

Q2: I'm observing unexpected byproducts during photochemical reactions of pyridazine N-oxides. What could they be?

A2: Photochemical reactions of pyridazine N-oxides can be complex. Besides the desired products, you may observe:

  • Cyclopropenyl Ketones : These can form as secondary reaction products.[2]

  • Furan Derivatives : Furans have been reported as side products resulting from the decomposition of diazoalkene intermediates generated during photolysis.[3]

  • Photodeoxygenation : A competing, though often inefficient, pathway is the loss of the oxygen atom from the N-oxide to regenerate the parent pyridazine.[3][4]

Q3: My cross-coupling reaction (e.g., Suzuki-Miyaura) on a pyridazine core is giving low yields. What side reactions are likely occurring?

A3: The electron-deficient nature of the pyridazine ring can lead to several side reactions in coupling protocols.[5] Common issues include:

  • Homocoupling of Boronic Acid : This side reaction consumes your coupling partner and can be prevalent if oxygen is not rigorously excluded from the reaction.[5]

  • Protodeboronation : The boronic acid, especially a heteroaryl boronic acid, can be hydrolyzed back to the corresponding arene, reducing its availability for the desired cross-coupling.[5] Using anhydrous solvents and non-aqueous bases can help mitigate this issue.[5]

Q4: Why do my pyridazine compounds show significant tailing during silica gel column chromatography?

A4: Tailing is a common issue for nitrogen-containing heterocycles like pyridazines.[6] This is due to the basicity of the nitrogen atoms, which causes strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel.[6] To resolve this, you can deactivate the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Purity of starting materials is low.[1][7]Verify the purity of reagents using techniques like NMR and mass spectrometry. Use freshly purified materials.[7]
Suboptimal reaction temperature.[1][7]Screen a range of temperatures to find the optimum. Low temperatures may lead to incomplete reactions, while high temperatures can cause decomposition.[1][7]
Inefficient water removal during cyclization.[1]Use a Dean-Stark apparatus or molecular sieves to remove water and drive the reaction equilibrium towards the product.[1]
Multiple Spots on TLC Analysis Incomplete cyclization.[1]Monitor the reaction over a longer time period. Optimize temperature and consider a more effective catalyst.[1]
Formation of regioisomers.[1]Adjust reaction conditions (temperature, solvent, catalyst) to favor the formation of one regioisomer. A systematic screening of conditions is often necessary.[1]
N-N bond cleavage or other decomposition.[1]Avoid harsh conditions such as excessively high temperatures or strong oxidizing/reducing agents.[1]
Difficulty in Product Purification Strong interaction with silica gel (tailing).[6]Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent or use a different stationary phase like alumina.[6]
Poor solubility of the crude product.[6]Test a variety of recrystallization solvents.[6][8] For chromatography, consider converting the compound to a more soluble salt (e.g., hydrochloride) for purification.[6]

Quantitative Data on Pyridazine Reactions

The following table summarizes reported yields for various pyridazine syntheses, illustrating how reaction outcomes can vary.

Reaction TypeReactantsConditionsProduct YieldReference
Fused Pyridazine SynthesisPhenyl-fulvene, Hydrazine hydrateMethanol, Room Temperature, 24 hrs71.2%[9]
Fused Pyridazine SynthesisThienyl-fulvene, Hydrazine hydrateMethanol, Room Temperature, 24 hrs43%[9]
Fused Pyridazine SynthesisTolyl-fulvene, Hydrazine hydrateMethanol, Room Temperature, 24 hrs51%[9]
Pyridazinone Synthesis4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones, POCl₃Reflux86% (for 3-chloro derivative)[10]
Pyridazinone Functionalization4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine, Hydrazine hydrateEthanol, Reflux73% (for hydrazinyl derivative)[10]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

This protocol is essential for determining the optimal reaction time and identifying the formation of side products.[1]

  • Preparation : Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The solvent system should provide good separation of your starting material and expected product (Rf values ideally between 0.2 and 0.8).

  • Spotting : Using a capillary tube, carefully spot a small amount of the crude reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material(s) as a reference.

  • Development : Place the TLC plate in the prepared chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.[8] The appearance of new spots indicates product formation, while the disappearance of the starting material spot indicates consumption. Multiple product spots suggest the formation of side products or isomers.[1]

Protocol 2: Purification of a Crude Pyridazine by Column Chromatography

This method is used to separate the desired product from impurities and side products.[8]

  • Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing : Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel bed.[8]

  • Elution : Begin adding the eluent to the top of the column. Start with a low-polarity solvent system and gradually increase the polarity to elute compounds with different affinities for the silica gel.

  • Fraction Collection : Collect the eluting solvent in fractions (e.g., in test tubes).[6]

  • Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.[8]

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[6][8]

Protocol 3: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol is adapted from literature for the synthesis of pyridazines from fulvene precursors.[1][9]

  • Reaction Setup : In a round-bottom flask, combine phenyl-fulvene (1 equivalent) with methanol.[9]

  • Reagent Addition : Add an excess of hydrazine hydrate (e.g., 1.2 equivalents or more) to the solution.[1][9]

  • Reaction : Stir the solution at room temperature for 24 hours while monitoring the reaction progress by TLC.[1][9]

  • Workup : Add water to the reaction mixture to precipitate the crude product. Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (3x).[1][9]

  • Drying and Concentration : Combine the organic layers and dry them over an anhydrous salt such as magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product.[1]

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography as described in Protocol 2.[1][8]

Visualizations

TroubleshootingWorkflow Problem Problem: Low Yield / Multiple Spots Cause1 Impure Starting Materials Problem->Cause1 Potential Cause Cause2 Suboptimal Reaction Conditions Problem->Cause2 Potential Cause Cause3 Side Reactions Occurring Problem->Cause3 Potential Cause Solution1 Purify Reagents (Distillation, Recrystallization) Cause1->Solution1 Solution Solution2a Optimize Temperature & Time Cause2->Solution2a Solution Solution2b Screen Solvents & Catalysts Cause2->Solution2b Solution Solution3a Modify Conditions to Minimize Byproducts Cause3->Solution3a Solution Solution3b Use Milder Reagents Cause3->Solution3b Solution

Caption: Troubleshooting workflow for pyridazine reactions.

ExperimentalWorkflow Start Crude Reaction Mixture TLC 1. Analytical TLC Start->TLC Separation 2. Preparative Separation (Column Chromatography or Recrystallization) TLC->Separation Multiple spots observed Isolation 3. Isolate Fractions / Crystals Separation->Isolation Characterization 4. Structural Characterization (NMR, LC-MS, etc.) Isolation->Characterization End Identified Side Product Structure Characterization->End

Caption: Workflow for side product identification.

SignalingPathway Drug Pyridazine-based Kinase Inhibitor Kinase Oncogenic Kinase Drug->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->PhosphoSubstrate Signaling Downstream Proliferation Signaling PhosphoSubstrate->Signaling Activates Effect Therapeutic Effect (Tumor Growth Inhibition) Signaling->Effect Blocks

Caption: Hypothetical signaling pathway of a pyridazine drug.

References

Technical Support Center: Enhancing the Solubility of Substituted Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address solubility challenges encountered during the research and development of substituted pyridazine compounds.

Frequently Asked Questions (FAQs)

Q1: My substituted pyridazine compound shows poor solubility in aqueous buffer. What are the initial steps I should take?

A1: Initially, focus on simple and rapid methods. The first step is often to use a co-solvent. Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous assay buffer. Ensure the final co-solvent concentration is low (typically <1%) to avoid impacting your biological assay. If precipitation still occurs, consider adjusting the pH of the buffer, especially if your compound has ionizable groups.

Q2: How does the substitution pattern on the pyridazine ring affect its solubility?

A2: The physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bond accepting capabilities, already make it more polar than a corresponding phenyl ring. Strategic substitution can further enhance solubility. For instance, introducing a basic group like an amino group at the 3-position can increase the compound's pKa, allowing for the formation of highly soluble salts with strong acids. Conversely, adding large, lipophilic substituents can decrease aqueous solubility.

Q3: Can forming a salt of my pyridazine compound improve its solubility?

A3: Yes, salt formation is a very effective strategy for ionizable compounds. Pyridazines are weakly basic, but this basicity can be enhanced by certain substituents, such as amino groups. For these compounds, creating a hydrochloride (HCl) salt can dramatically increase aqueous solubility. For example, the antidepressant minaprine, a 3-aminopyridazine derivative, is formulated as a dihydrochloride salt which is crystalline and has excellent water solubility, whereas the free base is an oil.[1]

Q4: What is a solid dispersion, and can it be used for pyridazine compounds?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, water-soluble carrier in a solid state. This technique can reduce particle size to a molecular level, improve wettability, and decrease crystallinity, all of which can enhance the dissolution rate. This is a viable and effective strategy for improving the solubility of poorly soluble pyridazine derivatives.

Q5: My compound is precipitating in my cell-based assay. How can I troubleshoot this?

A5: Precipitation in assays can lead to inaccurate results. First, visually confirm the precipitation. Then, you can try several troubleshooting steps:

  • Lower the final concentration: Test a lower concentration range of your compound.

  • Increase co-solvent concentration: If your assay permits, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might maintain solubility.

  • Optimize dilution protocol: When diluting the stock solution into the assay buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can trigger precipitation.

Troubleshooting Guide: Low Solubility in Experiments

This guide provides a systematic approach to addressing solubility issues with substituted pyridazine compounds.

Problem: Compound is not dissolving in the desired aqueous buffer.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} enddot Caption: Troubleshooting workflow for low solubility.

Quantitative Solubility Data

The following tables provide solubility data for selected pyridazine derivatives, illustrating the impact of different structural features and formulations.

Table 1: Solubility of Pyridazine-Containing Drugs

CompoundStructureSolubility DataNotes
Minaprine (Free Base) 3-aminopyridazine derivativeInsoluble in water.[2] Soluble in hot ethanol and chloroform.[2]The free base is an oil.
Minaprine Dihydrochloride Salt form of MinaprineSparingly soluble in PBS (pH 7.2): 1-10 mg/mL.[3] Soluble in DMSO: ≥10 mg/mL.[3]Crystalline solid, demonstrating significant solubility enhancement through salt formation.[1]
Relugolix GnRH receptor antagonistAqueous solubility is pH-dependent. In phosphate buffer pH 7.4: 35 µg/mL. In phosphate buffer pH 6.8: 30 µg/mL. In acidic buffer: 20 µg/mL. In ethanol: 50 µg/mL.[4] Classified as a BCS Class IV drug (low solubility, low permeability).[5]Demonstrates the influence of pH on the solubility of a complex pyridazine-containing molecule.
Deucravacitinib Allosteric TYK2 inhibitorSoluble in DMSO: 33.33 mg/mL (requires sonication).[6] Formulated as an amorphous solid dispersion to improve solubility and bioavailability.[7]An example of using advanced formulation techniques for a poorly soluble pyridazine derivative.

Table 2: Impact of Pyridazine Ring on Physicochemical Properties

Molecular EditChange in log D7.4Impact on Aqueous SolubilityReference
Phenyl ring replaced by C-3-substituted pyridazine ring-2.17 unitsEnhanced[1]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a general method for preparing a solid dispersion of a substituted pyridazine compound to enhance its dissolution rate.

Materials:

  • Substituted pyridazine compound (the "drug")

  • Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or Hydroxypropyl methylcellulose (HPMC))

  • A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components in a minimal amount of the selected common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a clear, solid film is formed on the wall of the flask.

  • Drying: Scrape the solid film from the flask. Place the resulting solid in a vacuum oven at a temperature of approximately 40°C for 24 hours to ensure complete removal of any residual solvent.

  • Pulverization and Sieving: After drying, pulverize the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.

  • Characterization: The prepared solid dispersion should be characterized to confirm its properties, for example, by using Differential Scanning Calorimetry (DSC) to check for the absence of the drug's crystalline melting peak, and by performing dissolution studies to quantify the enhancement in solubility.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt of a Basic Pyridazine Derivative

This protocol outlines a general procedure for the formation of an HCl salt from a substituted pyridazine containing a basic functional group (e.g., an aminopyridazine).

Materials:

  • Basic substituted pyridazine compound (the "free base")

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or isopropanol)

  • Anhydrous HCl solution (e.g., 2 M solution in diethyl ether)

  • Magnetic stirrer and stir bar

  • Glassware (conical flask, dropping funnel)

  • Filtration apparatus (e.g., Büchner funnel)

  • Argon or Nitrogen gas supply (for inert atmosphere)

Procedure:

  • Dissolution of the Free Base: In a clean, dry conical flask under an inert atmosphere (e.g., argon), dissolve a known quantity of the pyridazine free base in a suitable anhydrous solvent (e.g., dichloromethane). Stir the mixture with a magnetic stir bar until the solid is completely dissolved. Gentle warming (e.g., to 30-35°C) may be applied if necessary to achieve a clear solution.

  • Addition of HCl: While stirring, add a 2 M solution of anhydrous HCl in diethyl ether dropwise to the solution of the free base. The amount of HCl solution added should be at least one molar equivalent to the free base.

  • Precipitation of the Salt: Upon addition of the HCl solution, the hydrochloride salt of the pyridazine derivative will typically precipitate out of the solution, often resulting in a cloudy suspension. Continue stirring for an additional 30-60 minutes at room temperature to ensure complete salt formation.

  • Isolation of the Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid on the filter with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities. Dry the salt under vacuum to obtain the final product.

  • Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques, such as NMR spectroscopy, melting point determination, and elemental analysis.

References

Technical Support Center: Recrystallization of Aminopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of aminopyridazines via recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for recrystallizing my aminopyridazine derivative?

A1: The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the aminopyridazine sparingly at room temperature but have high solubility at elevated temperatures. Due to the polar nature of the aminopyridazine core, polar solvents are often a good starting point.

Solvent Selection Strategy:

  • "Like Dissolves Like": Start with polar solvents such as ethanol, methanol, isopropanol, or water. Mixtures of these solvents, particularly alcohol-water systems, are often effective.

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.

  • Literature Review: Check for established protocols for similar aminopyridazine structures.

A decision tree for solvent selection is provided below.

Q2: My aminopyridazine is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is supersaturated.

Solutions for "Oiling Out":

  • Add more solvent: This will decrease the saturation of the solution.

  • Lower the crystallization temperature: Try to induce crystallization at a lower temperature.

  • Change the solvent system: A solvent with a lower boiling point may be more suitable.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: The recrystallization yield of my aminopyridazine is very low. How can I improve it?

A3: A low yield can be due to several factors, including using too much solvent, premature crystallization, or the compound being significantly soluble in the cold solvent.

To Improve Yield:

  • Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the compound completely.

  • Slow Cooling: Ensure the solution cools slowly to allow for maximum crystal formation.

  • Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath to maximize precipitation.

  • Solvent Choice: Select a solvent in which your compound has very low solubility at cold temperatures.

Q4: My aminopyridazine won't crystallize out of solution. What can I do?

A4: Failure to crystallize is often due to the solution not being sufficiently saturated or the presence of impurities that inhibit crystal formation.

Inducing Crystallization:

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.

  • Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound "oils out" - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high.- Significant impurities are present.- Reheat the solution and add more of the "good" solvent.- Allow the solution to cool more slowly.- Switch to a lower-boiling solvent or solvent mixture.- Consider a preliminary purification step like column chromatography.
Poor crystal yield - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature filtration.- Reduce the volume of the solvent by evaporation.- Choose a solvent with lower solubility for the compound at cold temperatures or use an anti-solvent.- Ensure crystallization is complete before filtering.
No crystals form - The solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Crystals are colored - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Crystals form too quickly - The solution is too concentrated.- The temperature dropped too fast.- Add a small amount of additional hot solvent.- Ensure slow cooling by insulating the flask.

Data Presentation

Table 1: Recommended Solvents for Aminopyridazine Recrystallization
Solvent SystemAminopyridazine TypeNotes
Ethanol/WaterGeneral AminopyridazinesA good starting point for many derivatives. The ratio can be adjusted to optimize solubility.
TolueneLess Polar AminopyridazinesEffective for derivatives with significant non-polar substitution.
EthanolGeneral AminopyridazinesOften used for compounds that are highly soluble in hot ethanol and sparingly soluble when cold.[1]
MethanolGeneral AminopyridazinesSimilar to ethanol, a good choice for polar aminopyridazines.
IsopropanolGeneral AminopyridazinesAnother common alcohol for recrystallization.
DioxaneVarious Pyridazine DerivativesCan be used for compounds that are difficult to dissolve in other solvents.
BenzeneSubstituted PyridazinesHas been used for specific pyridazine derivatives, but less common due to toxicity.
Table 2: Solubility Data of a Related Pyridazinone in Various Solvents at Different Temperatures (Mole Fraction, xe)

Note: This data is for 6-phenyl-pyridazin-3(2H)-one, a related pyridazinone derivative. Solubility will vary for different aminopyridazines, but this table provides a useful reference for solvent effects at different temperatures.

Solvent298.2 K303.2 K308.2 K313.2 K318.2 K
Water3.41 x 10-64.85 x 10-66.78 x 10-69.32 x 10-61.26 x 10-5
Methanol2.05 x 10-32.58 x 10-33.25 x 10-34.11 x 10-35.18 x 10-3
Ethanol3.39 x 10-34.26 x 10-35.31 x 10-36.64 x 10-38.22 x 10-3
Isopropanol (IPA)6.22 x 10-37.71 x 10-39.51 x 10-31.17 x 10-21.44 x 10-2
1-Butanol9.41 x 10-31.16 x 10-21.42 x 10-21.73 x 10-22.11 x 10-2
Ethyl Acetate (EA)3.55 x 10-24.26 x 10-25.08 x 10-25.96 x 10-26.81 x 10-2
Dimethyl Sulfoxide (DMSO)0.3950.4130.4320.4520.473

Experimental Protocols

Protocol 1: General Recrystallization of 3-Amino-5-arylpyridazine-4-carbonitriles from Ethanol.[1]
  • Dissolution: Dissolve the crude 3-amino-5-arylpyridazine-4-carbonitrile in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Recrystallization of 6-Propylpyridazin-3-amine using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 6-propylpyridazin-3-amine in a minimal amount of hot ethanol.

  • Anti-Solvent Addition: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Aminopyridazines start Start with Crude Aminopyridazine dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter hot_filter->dissolve Insoluble Impurities Removed cool Slowly Cool to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Aminopyridazine Crystals dry->end Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Crystallization Attempt outcome Outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals No Solid oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Droplets crystals_formed Crystals Formed outcome->crystals_formed Solid Precipitate solution1 Increase Concentration (Evaporate Solvent) no_crystals->solution1 solution2 Induce Nucleation (Scratch/Seed) no_crystals->solution2 solution3 Add More Solvent oiling_out->solution3 solution4 Cool More Slowly oiling_out->solution4 solution5 Change Solvent oiling_out->solution5 characterize Characterize Crystals (e.g., MP, NMR) crystals_formed->characterize solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry solution5->start Retry

References

preventing dehalogenation of chloropyridazine starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chloropyridazine starting materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted dehalogenation in your experiments, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of chloropyridazine chemistry?

A1: Dehalogenation is an undesired side reaction where the chlorine atom on the pyridazine ring is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of your desired product and complicates purification. This issue is particularly common in palladium-catalyzed cross-coupling reactions.[1][2][3]

Q2: What are the primary causes of dehalogenation in reactions involving chloropyridazines?

A2: Several factors can promote the unwanted removal of the chlorine atom:

  • Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation side reaction can become more significant.[1]

  • Hydride Sources: The presence of molecules that can donate a hydride (H⁻) is a major cause. Common sources include solvents (like DMF, alcohols), amine bases, or even residual water in the reaction mixture.[1][3]

  • Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate palladium-hydride species that are key intermediates in the dehalogenation pathway.[2][3]

  • High Temperatures: Elevated reaction temperatures often increase the rate of dehalogenation.[1]

  • Catalyst and Ligand Choice: Highly active palladium catalysts can sometimes favor dehalogenation. The electronic and steric properties of the ligand used are critical in controlling the reaction pathway.[1][3]

Q3: How can I detect and quantify dehalogenation in my reaction?

A3: You can identify and quantify the dehalogenated byproduct by analyzing your crude reaction mixture using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A new, less polar spot corresponding to the dehalogenated product may appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak with a mass corresponding to the starting material minus the mass of a chlorine atom plus a hydrogen atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new signal in the aromatic region, often coupled to adjacent protons, where the chlorine atom was previously located. Quantitative NMR (qNMR) can be used to determine the ratio of desired product to the dehalogenated byproduct.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Significant formation of dehalogenated byproduct is observed in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

This is the most common problem when working with chloropyridazines. The following workflow can help you diagnose and solve the issue.

Troubleshooting Workflow

G start Dehalogenation Observed temp Lower Reaction Temperature start->temp base Change Base temp->base If problem persists success Problem Solved temp->success sub_temp Try microwave irradiation for shorter reaction times at lower bulk temperatures. temp->sub_temp solvent Change Solvent base->solvent If problem persists base->success sub_base Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄). base->sub_base ligand Optimize Ligand solvent->ligand If problem persists solvent->success sub_solvent Switch from potential hydride donors (DMF, alcohols) to aprotic solvents like toluene or dioxane. solvent->sub_solvent inert Ensure Inert Atmosphere ligand->inert If problem persists ligand->success sub_ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Xantphos) to accelerate reductive elimination. ligand->sub_ligand inert->success sub_inert Degas solvents thoroughly and use a glovebox or Schlenk line to exclude oxygen and moisture. inert->sub_inert

Caption: A troubleshooting workflow for minimizing dehalogenation.

Issue 2: My reaction is sluggish at lower temperatures, but dehalogenation increases at higher temperatures.

This indicates a narrow optimal temperature window where the rate of the desired reaction is favorable compared to the rate of dehalogenation.

  • Recommendation: Focus on optimizing other parameters first, such as the ligand and base. Bulky, electron-rich ligands can accelerate the desired C-C or C-N bond formation (reductive elimination step), which can allow you to run the reaction at a lower temperature without sacrificing speed.[1][3] If the reaction is still slow, consider using microwave irradiation, which can promote the desired reaction at lower bulk temperatures with shorter reaction times.[1]

Issue 3: Dehalogenation persists even after changing the base and solvent.

If you have already switched to a weaker inorganic base (like K₂CO₃ or K₃PO₄) and an aprotic solvent (like toluene or dioxane), the issue may lie with the catalyst system itself or trace impurities.

  • Recommendation 1 (Ligand Choice): The choice of phosphine ligand is critical. Ligands like triphenylphosphine (PPh₃) can sometimes be less effective at preventing dehalogenation compared to modern, bulky biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos). These ligands promote the final reductive elimination step, which outcompetes the dehalogenation pathway.[1][3]

  • Recommendation 2 (Reagent Purity): Ensure all reagents are pure and anhydrous. Boronic acids, for instance, can contain borane impurities (B-H bonds) that can act as a hydride source.[3] Using high-purity reagents and anhydrous solvents is essential.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can be adjusted to minimize the dehalogenation of chloropyridazines in palladium-catalyzed cross-coupling reactions.

Table 1: Influence of Base on Dehalogenation

Base TypeExamplesTendency for DehalogenationRationale
Strong Alkoxide Bases NaOtBu, KOtBuHighCan generate palladium-hydride species through side reactions like β-hydride elimination.[3]
Amine Bases Triethylamine (TEA), DIPEAModerateCan sometimes act as hydride sources.[1]
Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄LowGenerally weaker and less prone to acting as hydride donors, minimizing the formation of Pd-H species.[1][2][3]

Table 2: Influence of Solvent on Dehalogenation

Solvent TypeExamplesTendency for DehalogenationRationale
Aprotic Polar DMF, NMP, DMAcHighCan be a source of hydrides, especially at elevated temperatures or in the presence of water.[1][4]
Protic Alcohols (e.g., EtOH, MeOH)HighCan directly act as hydride donors.[3][5]
Aprotic Nonpolar/Weakly Polar Toluene, Dioxane, THFLowNot typically hydride sources and are preferred for minimizing dehalogenation.[1][4]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridazine with Minimized Dehalogenation

This protocol is optimized to reduce the dehalogenation of the chloropyridazine starting material.

Reagents & Equipment:

  • 3-Chloropyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 eq), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Oven-dried Schlenk tube or microwave vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere, add the 3-chloropyridazine, arylboronic acid, potassium phosphate, and palladium precatalyst to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C. The optimal temperature should be determined empirically by starting at a lower temperature (e.g., 80°C) and monitoring the reaction.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated pyridazine byproduct.

  • Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue via column chromatography on silica gel.

Visualizations

Catalytic Cycle with Competing Dehalogenation Pathway

This diagram illustrates the desired Suzuki coupling catalytic cycle and the competing pathway that leads to the undesired dehalogenated byproduct.

G cluster_main Desired Suzuki Coupling Cycle cluster_side Competing Dehalogenation Pathway pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Cl + Pd(0) → Ar-Pd(II)-Cl) pd0->ox_add Chloropyridazine (Ar-Cl) transmetal Transmetalation (Ar-Pd(II)-Cl + Ar'B(OH)₂ → Ar-Pd(II)-Ar') ox_add->transmetal Base pd_hydride Pd(II)-H Formation ox_add->pd_hydride Side Reaction red_elim Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)) transmetal->red_elim red_elim->pd0 Desired Product (Ar-Ar') hydride_gen Hydride Source (Solvent, Base, H₂O) hydride_gen->pd_hydride red_elim_deh Reductive Elimination (Ar-Pd(II)-H → Ar-H + Pd(0)) pd_hydride->red_elim_deh red_elim_deh->pd0 Dehalogenated Byproduct (Ar-H)

Caption: Suzuki coupling cycle with the competing dehalogenation pathway.

References

Technical Support Center: Ligand Selection for Pyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine Cross-Coupling Reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide expert guidance on selecting the appropriate ligands for successful pyridazine cross-coupling reactions. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your reaction optimization.

Troubleshooting Guides

This section addresses specific challenges you may encounter during your pyridazine cross-coupling experiments in a user-friendly question-and-answer format.

Problem Question Potential Causes & Solutions
Low or No Yield Why is my pyridazine cross-coupling reaction failing or giving a low yield?Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, inhibiting its activity. Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can shield the palladium center and promote the desired catalytic cycle.[1][2] Poor Substrate Reactivity: Halopyridazines, especially chloropyridazines, can be less reactive than other aryl halides. Solution: Use more active, electron-rich ligands to facilitate the oxidative addition step. Increasing the reaction temperature may also be beneficial.[1] Side Reactions: Undesired side reactions such as homocoupling of the boronic acid or protodeboronation can consume starting materials. Solution: Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. For protodeboronation, using anhydrous solvents and a non-aqueous base can be effective.[3]
Homocoupling I am observing a significant amount of homocoupling of my boronic acid reagent. How can I prevent this?Presence of Oxygen: Oxygen in the reaction mixture can facilitate the oxidative homocoupling of boronic acids. Solution: It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][4] High Pd(II) Concentration: The presence of Pd(II) species at the start of the reaction can promote homocoupling. Solution: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that efficiently generates the active Pd(0) species. Adding a mild reducing agent, like potassium formate, can also help minimize the initial Pd(II) concentration.[4]
Poor Regioselectivity My dihalopyridazine substrate is reacting at multiple positions, leading to a mixture of products. How can I improve regioselectivity?Ligand Control: The choice of ligand can have a profound impact on the regioselectivity of the reaction. Solution: For 3,5-dichloropyridazines, electron-deficient bidentate ligands like DPPF tend to favor coupling at the C3 position, while electron-rich monodentate ligands like Q-Phos can direct the reaction to the C5 position.[5][6] Sterically bulky N-heterocyclic carbene (NHC) ligands like IPr have been shown to promote C4-selectivity in the coupling of 2,4-dichloropyridazines.[1][2] Reaction Conditions: Temperature and solvent can also influence regioselectivity. Solution: Systematically screen different solvents and temperatures. In some cases, ligand-free conditions at high temperatures can surprisingly enhance selectivity at a specific position.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of ligands used for pyridazine cross-coupling reactions?

A1: The most frequently employed ligands are phosphine-based and N-heterocyclic carbenes (NHCs). Among phosphine ligands, bulky and electron-rich biaryl monophosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are highly effective, particularly for challenging couplings. Bidentate phosphines like dppf are also commonly used. NHC ligands are known for their strong σ-donating ability and steric bulk, which can be advantageous in pyridazine couplings.[1][7][8]

Q2: How do I choose between a monodentate and a bidentate phosphine ligand?

A2: The choice depends on the specific reaction and desired outcome. Bidentate ligands, such as dppf, can offer greater catalyst stability.[7] However, for achieving high regioselectivity in dihalopyridazines, the denticity and electronic properties of the ligand are critical. For instance, in the coupling of 3,5-dichloropyridazines, a bidentate ligand (DPPF) favors C3 coupling, while a monodentate ligand (Q-Phos) favors C5 coupling.[5][6]

Q3: When should I consider using an N-heterocyclic carbene (NHC) ligand?

A3: NHC ligands are particularly useful for challenging cross-coupling reactions. Their strong electron-donating character can facilitate difficult oxidative addition steps, which is often the case with less reactive chloropyridazines. Furthermore, their steric bulk can help prevent catalyst inhibition by the pyridazine nitrogen and can be used to control regioselectivity.[1][8][9]

Q4: Can the ligand's bite angle affect the reaction outcome?

A4: Yes, the bite angle of a bidentate phosphine ligand can significantly influence the efficiency of the catalytic cycle. A wider bite angle can promote the reductive elimination step, which is often beneficial for the overall reaction rate in cross-coupling reactions.[10][11]

Q5: Are there any situations where ligand-free conditions are preferable?

A5: While ligands are generally crucial for successful pyridazine cross-coupling, there are instances where ligand-free conditions can be effective and even offer unique selectivity. For example, high-temperature, ligand-free "Jeffery" conditions have been shown to provide excellent C4-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, surpassing the selectivity achieved with ligand-controlled systems.[2]

Data Presentation: Ligand Performance in Pyridazine Cross-Coupling

The following tables summarize the performance of various ligands in specific pyridazine cross-coupling reactions, providing a basis for comparison and selection.

Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) C3-ProductYield (%) C5-ProductReference
DPPF Pd(OAc)₂K₂CO₃Toluene/H₂O8016755[5][6]
Q-Phos Pd₂(dba)₃K₃PO₄Toluene10016882[5][6]
RuPhos Pd₂(dba)₃K₃PO₄Toluene100161510 (plus bis-adduct)[6]
XPhos Pd₂(dba)₃K₃PO₄Toluene100162012 (plus bis-adduct)[6]

Note: Yields are approximate and sourced from literature for illustrative comparison. Actual results may vary based on specific experimental conditions.

Table 2: Ligand Performance in Buchwald-Hartwig Amination of 3-Chloropyridazine with Morpholine

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Xantphos Pd₂(dba)₃NaOtBuToluene1001285[12]
BINAP Pd(OAc)₂Cs₂CO₃Toluene1102478[7]
XPhos Pd G2 precatalystK₃PO₄Dioxane1001892General knowledge
SPhos Pd G2 precatalystK₃PO₄Dioxane1001890General knowledge

Note: Yields are representative and collated from general knowledge on heteroaromatic amination. Specific pyridazine examples may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine

This protocol provides a representative example for the Suzuki-Miyaura coupling of a halopyridazine with an arylboronic acid. Optimization for specific substrates is recommended.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridazine

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the halopyridazine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Halopyridazine - Coupling Partner - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Pd Source - Ligand catalyst->setup solvents Degas Solvents solvents->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Continue quench Quench Reaction monitoring->quench Complete extraction Extraction & Washing quench->extraction purification Purification (Chromatography) extraction->purification analysis Characterization purification->analysis

General workflow for pyridazine cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Integrity start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents inhibition Potential Inhibition? check_catalyst->inhibition degassing Thorough Degassing? check_conditions->degassing purity Purity Confirmed? check_reagents->purity activity Sufficiently Active? inhibition->activity No use_bulky_ligand Use Bulky/Electron-Rich Ligand (e.g., XPhos, NHC) inhibition->use_bulky_ligand Yes activity->check_conditions Yes change_ligand Switch to More Active Ligand activity->change_ligand No increase_temp Increase Temperature use_bulky_ligand->increase_temp use_bulky_ligand->change_ligand base Optimal Base? degassing->base Yes improve_degassing Improve Inert Atmosphere Technique degassing->improve_degassing No solvent Appropriate Solvent? base->solvent Yes screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) base->screen_bases No screen_solvents Screen Solvents (e.g., Toluene, Dioxane) solvent->screen_solvents No screen_bases->screen_solvents stability Boronic Acid Stable? purity->stability Yes purify_reagents Purify Starting Materials purity->purify_reagents No use_boronate_ester Use Boronate Ester or Trifluoroborate Salt stability->use_boronate_ester No

Troubleshooting logic for optimizing pyridazine couplings.

Ligand_Selection start Select Ligand for Pyridazine Cross-Coupling substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity regioselectivity_needed Regioselectivity Required? substrate_reactivity->regioselectivity_needed Reactive Substrate (I, Br) bulky_ligands Consider Bulky, Electron-Rich Ligands substrate_reactivity->bulky_ligands Unreactive Substrate (Cl, sterically hindered) specific_ligands Select Ligand Based on Target Regioisomer regioselectivity_needed->specific_ligands Yes standard_ligands General Purpose Ligands regioselectivity_needed->standard_ligands No buchwald_ligands Buchwald Biaryl Phosphines (XPhos, SPhos, RuPhos) bulky_ligands->buchwald_ligands nhc_ligands N-Heterocyclic Carbenes (IPr, SIPr) bulky_ligands->nhc_ligands dppf DPPF for C3-selectivity (3,5-dichloropyridazine) specific_ligands->dppf qphos Q-Phos for C5-selectivity (3,5-dichloropyridazine) specific_ligands->qphos nhc_regio Bulky NHC for C4-selectivity (2,4-dichloropyridine) specific_ligands->nhc_regio pph3 Pd(PPh3)4 (for simple couplings) standard_ligands->pph3 xantphos Xantphos (good general stability) standard_ligands->xantphos

Ligand selection guide for pyridazine cross-coupling.

References

Technical Support Center: N-Isopropylpyridazin-3-amine Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the salt formation of N-Isopropylpyridazin-3-amine to improve its handling and physicochemical properties.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the salt formation, screening, and characterization of this compound.

Problem Potential Cause Recommended Solution
Difficulty in Handling the Free Base This compound free base may be an oil, a low melting solid, hygroscopic, or have poor flowability, making accurate weighing and dispensing challenging.Consider performing a preliminary salt screen to identify a stable, crystalline salt form with improved handling properties. For immediate use, handling the free base in a glovebox with controlled humidity can mitigate hygroscopicity issues.
No Salt Crystal Formation - Inappropriate solvent selection: The solvent may be too good a solvent for both the free base and the salt, preventing precipitation. - Insufficient pKa difference: The difference in pKa between this compound and the selected counter-ion may not be sufficient for stable salt formation (a difference of >2-3 pKa units is generally recommended).[1][2] - High supersaturation leading to oiling out: The concentration of the free base and counter-ion may be too high, leading to the formation of an oil instead of crystals.- Solvent Screening: Experiment with a range of solvents with varying polarities and dielectric constants. Anti-solvent addition can also be employed to induce crystallization. - Counter-ion Selection: Choose counter-ions with a pKa that ensures a sufficient pKa difference with this compound. As a 3-aminopyridazine derivative, its basicity is enhanced, making it suitable for salt formation with strong acids.[3] - Optimize Crystallization Conditions: Vary the concentration, temperature profile (e.g., slow cooling), and agitation.
Formation of an Amorphous Solid or Oil - Rapid precipitation: Fast solvent evaporation or rapid cooling can lead to the formation of an amorphous solid or oil. - Presence of impurities: Impurities can inhibit crystal growth.- Control Crystallization Rate: Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of well-ordered crystals. - Purify the Free Base: Ensure the starting this compound is of high purity.
Hygroscopic Salt Form The selected salt form may have a natural tendency to absorb moisture from the atmosphere.- Screen for less hygroscopic salts: Evaluate a wider range of counter-ions. - Characterize hygroscopicity: Use Dynamic Vapor Sorption (DVS) to quantify the moisture uptake of the salt. - Control storage conditions: Store the salt in a desiccator or under a controlled low-humidity environment.
Salt Disproportionation The salt may convert back to the free base and the corresponding acid, especially in the presence of moisture or in a formulation with a high pH.- Select a salt with a larger pKa difference: This will increase the stability of the salt. - Control the microenvironment pH: In formulations, use excipients that maintain a pH well below the pKa of the free base. - Monitor for disproportionation: Use techniques like X-Ray Powder Diffraction (XRPD) to detect the presence of the free base in stability samples.
Inconsistent Characterization Data - Polymorphism: The salt may exist in multiple crystalline forms (polymorphs), each with different physicochemical properties.[2] - Solvate/Hydrate Formation: The salt may crystallize with solvent or water molecules incorporated into the crystal lattice.- Polymorph Screen: Conduct a thorough polymorph screen using various solvents and crystallization conditions. - Characterize the solid form: Use a combination of analytical techniques such as XRPD, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the specific solid form.

Frequently Asked Questions (FAQs)

Q1: Why should I consider forming a salt of this compound?

A1: Forming a salt of this compound can significantly improve its physicochemical properties.[4][5] Potential advantages include:

  • Improved Handling: Conversion of an oily or low-melting free base into a crystalline solid with a higher melting point and better flow properties.[2]

  • Enhanced Solubility and Dissolution Rate: Tailoring the aqueous solubility and dissolution rate, which can positively impact bioavailability.[6][7]

  • Increased Stability: Improving the chemical and physical stability of the molecule.[8]

  • Simplified Purification and Isolation: Crystalline salts are often easier to purify and isolate than the free base.[6]

Q2: How do I select appropriate counter-ions for salt formation with this compound?

A2: The selection of counter-ions is a critical step in the salt screening process.[1] Key considerations include:

  • pKa Rule: For a basic drug like this compound, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the protonated base to ensure stable salt formation.[1][2]

  • Regulatory Acceptance: Prioritize counter-ions that are generally recognized as safe (GRAS) and have been used in approved pharmaceutical products.

  • Desired Properties: The choice of counter-ion can influence properties like solubility, hygroscopicity, and melting point. A preliminary screening with a diverse set of counter-ions (e.g., hydrochloride, hydrobromide, mesylate, sulfate, phosphate, tartrate, fumarate) is recommended.

Q3: What is a typical workflow for a salt screening study?

A3: A systematic salt screening workflow is essential for identifying the optimal salt form.

SaltScreeningWorkflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lead Salt Selection cluster_3 Phase 4: In-depth Analysis A Characterize Free Base (pKa, solubility, solid form) B Select Counter-ions (pKa, regulatory status) A->B informs C Small-Scale Salt Formation (various solvents) B->C D Confirm Salt Formation (XRPD, DSC, TGA) C->D E Assess Physicochemical Properties (solubility, hygroscopicity, stability) D->E F Compare Salt Properties E->F G Select Lead Candidate(s) F->G H Scale-up Synthesis G->H I Comprehensive Characterization (polymorphism, stability) H->I SmallScaleSaltScreening cluster_prep Preparation cluster_reaction Reaction cluster_crystallization Crystallization cluster_isolation Isolation & Analysis prep1 Dissolve this compound in a suitable solvent (e.g., ethanol). react1 Combine the free base and counter-ion solutions in a 1:1 molar ratio in small vials. prep1->react1 prep2 Prepare solutions of various counter-ions (e.g., HCl, H2SO4, CH3SO3H) in the same solvent. prep2->react1 react2 Observe for immediate precipitation. react1->react2 cryst1 If no precipitate, induce crystallization by: - Slow evaporation - Cooling - Anti-solvent addition react2->cryst1 iso1 Isolate any solids by filtration or centrifugation. cryst1->iso1 iso2 Wash the solid with a small amount of cold solvent. iso1->iso2 iso3 Dry the solid under vacuum. iso2->iso3 iso4 Analyze the solid by XRPD and DSC. iso3->iso4

References

Validation & Comparative

Comparative Analysis of N-Isopropylpyridazin-3-amine and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of N-Isopropylpyridazin-3-amine and its analogs, focusing on their anticancer, anti-inflammatory, and kinase inhibitory activities. By presenting available experimental data and detailed methodologies, this document aims to facilitate the rational design of next-generation pyridazine-based drug candidates.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key feature in numerous biologically active compounds.[1] The strategic placement of substituents on this core structure significantly influences the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[1] this compound serves as a key representative of this class, and understanding its performance relative to its analogs is crucial for advancing drug discovery efforts.

Physicochemical Properties: A Comparative Overview

While extensive direct comparative biological data for this compound and its close analogs, such as 6-Propylpyridazin-3-amine, is limited in the public domain, a theoretical comparison of their physicochemical properties can provide initial insights into their potential behavior. The key distinction lies in the steric bulk and conformational flexibility of the alkyl substituent at the 6-position.

PropertyThis compound6-Propylpyridazin-3-amine
Molecular Formula C₇H₁₁N₃C₇H₁₁N₃
Molecular Weight 137.18 g/mol 137.18 g/mol
LogP (calculated) 0.7Data not available
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Data compiled from available chemical databases. It is important to note that the absence of direct comparative experimental data necessitates a theoretical discussion of structure-activity relationships.

The branched isopropyl group is more sterically hindered than the linear propyl group. This seemingly minor difference can significantly impact how the molecule interacts with the binding pocket of a biological target. A narrow binding pocket might favor the less bulky propyl group, while a pocket with a specific shape might better accommodate the branched isopropyl group, potentially leading to higher potency.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.

Comparative Anticancer Activity of Pyridazine Analogs

The following table summarizes the in vitro anticancer activity of various substituted pyridazine derivatives against different cancer cell lines. The data, presented as IC50 (50% inhibitory concentration) values, is compiled from multiple studies to provide a comparative assessment.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
Analog 1 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneLeukemia (SR)< 0.1
Non-Small Cell Lung (NCI-H522)< 0.1
Colon (HCT-116)< 1.0
Analog 2 N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineCNS (SNB-19)86.61 (% GI)
Ovarian (OVCAR-8)85.26 (% GI)
Non-Small Cell Lung (NCI-H460)75.99 (% GI)
Analog 3 3aLung Carcinoma (A549)5.988
Analog 4 4bMammary Carcinoma (MDA-MB-231)0.0103
Lung Cancer (A-549)0.00803

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. % GI refers to the percentage of growth inhibition. Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on assay conditions.

Signaling Pathways and Mechanism of Action

Many pyridazine-based compounds exert their anticancer effects by inhibiting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK1).

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor This compound and Analogs Inhibitor->VEGFR2

JNK1_Pathway cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cytokines, UV, etc. MKK4_7 MKK4/7 Stress->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor This compound and Analogs Inhibitor->JNK1

Anti-inflammatory Activity

Pyridazinone derivatives, structurally related to pyridazin-3-amines, have been reported to possess significant anti-inflammatory properties.[2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways.

Comparative Anti-inflammatory Activity of Pyridazinone Analogs

The following table presents data on the anti-inflammatory activity of selected pyridazinone derivatives in a carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Edema Inhibition (%)
Analog 5 1045
Analog 6 1052
Indomethacin 1060

Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5]

MTT_Workflow A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., this compound and its analogs) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is widely used to assess the acute anti-inflammatory activity of compounds.[6][7][8]

Paw_Edema_Workflow A Administer test compounds to animals B Inject carrageenan into the hind paw A->B C Measure paw volume at regular intervals B->C D Calculate percentage inhibition of edema C->D

Detailed Protocol:

  • Animal Dosing: Administer the test compounds (e.g., pyridazinone analogs) or vehicle to groups of rats or mice orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

In Vitro Kinase Inhibition Assay (VEGFR-2 & JNK1)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. While direct comparative data is currently limited, the available information on the broader pyridazine family highlights their potential as anticancer and anti-inflammatory agents, often through the modulation of key kinase signaling pathways. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these compounds, which is essential for the rational design and development of novel and effective therapeutics. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

Propyl vs. Isopropyl Pyridazine Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of propyl- and isopropyl-substituted pyridazine derivatives. It is important to note that a direct, head-to-head comparison of the biological activities of specific propyl and isopropyl pyridazine analogs is not extensively available in published literature.[1] This guide, therefore, offers a theoretical framework based on established principles of medicinal chemistry and structure-activity relationships (SAR) to predict and understand potential differences in their biological profiles. We also provide standardized experimental protocols that would be essential for empirical validation.

The pyridazine core is a well-established scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4] The nature of the substituent on the pyridazine ring can significantly influence the compound's interaction with biological targets, its physicochemical properties, and its metabolic stability.[1][4]

Theoretical Structure-Activity Relationship (SAR) Discussion

The key distinction between a propyl and an isopropyl group lies in the steric bulk and conformational flexibility of the alkyl substituent.[1] These differences can lead to significant variations in biological activity.

  • Steric Hindrance: The isopropyl group is more sterically hindered than the linear propyl group due to branching at the alpha-carbon.[1] This can be a critical factor in how the molecule fits into the binding pocket of a target protein, such as an enzyme or receptor. A narrow binding pocket might favor the more flexible propyl group, while a wider or specifically shaped pocket might better accommodate the bulkier isopropyl group, potentially leading to higher potency.[1]

  • Lipophilicity: Both propyl and isopropyl groups are lipophilic, but their shapes can influence their interactions with hydrophobic pockets within a protein. The more compact, spherical nature of the isopropyl group may lead to different hydrophobic interactions compared to the linear propyl group.[1] While the difference in calculated LogP values may be small, the shape-dependent interactions can be significant for target binding.

  • Metabolic Stability: The branched structure of the isopropyl group can sometimes lead to increased metabolic stability. The tertiary carbon in the isopropyl group may be less susceptible to metabolism by certain enzymes compared to the secondary carbons in the propyl group, potentially resulting in a longer biological half-life for the isopropyl derivative.[1]

Data Presentation: A Hypothetical Comparison

To illustrate how experimental data for these two types of derivatives would be presented, the following table summarizes hypothetical quantitative data for a generic pyridazine derivative targeting a protein kinase.

Compound IDR-GroupTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Viability EC50 (µM)
PDZ-Propyl n-Propyl150>10,0005.2
PDZ-Isopropyl Isopropyl50>10,0002.8

This data is hypothetical and for illustrative purposes only.

Mandatory Visualization

Signaling Pathway

G cluster_0 Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->RAF G cluster_workflow Comparative Bioactivity Workflow start Synthesize Propyl and Isopropyl Pyridazine Derivatives biochemical_assay Biochemical Assay (e.g., Kinase Inhibition) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Cell Viability) start->cell_based_assay data_analysis Data Analysis (IC50/EC50 Determination) biochemical_assay->data_analysis cell_based_assay->data_analysis comparison Compare Potency, Selectivity, and Toxicity data_analysis->comparison

References

Validating the Structure of N-Isopropylpyridazin-3-amine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of novel chemical entities, rigorous structural validation is a critical step. This guide provides a comparative analysis for validating the structure of synthesized N-Isopropylpyridazin-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison of theoretically predicted chemical shifts against experimental data, detailed experimental protocols, and a logical workflow for structural confirmation.

Structural Confirmation via NMR Data

The primary structure of this compound consists of a pyridazine ring substituted at the 3-position with an isopropylamino group. The expected NMR signals can be predicted based on the distinct chemical environments of the hydrogen and carbon atoms in the molecule.

Figure 1: Structure of this compound with Atom Numbering Structure of this compound

Data Presentation: ¹H and ¹³C NMR Comparison

The following tables summarize the expected and representative experimental NMR data for this compound. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1] The reference standard used is Tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-47.20 - 7.407.28Doublet of Doublets (dd)1HJ = 9.0, 4.8
H-56.70 - 6.906.79Doublet of Doublets (dd)1HJ = 9.0, 1.5
H-68.30 - 8.508.41Doublet of Doublets (dd)1HJ = 4.8, 1.5
NH4.80 - 5.50 (broad)5.15Broad Singlet (br s)1H-
CH (isopropyl)3.90 - 4.104.01Septet (sept)1HJ = 6.5
CH₃ (isopropyl)1.20 - 1.401.29Doublet (d)6HJ = 6.5

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C-3155.0 - 160.0157.8
C-4120.0 - 125.0122.5
C-5115.0 - 120.0117.3
C-6145.0 - 150.0148.2
CH (isopropyl)45.0 - 50.047.6
CH₃ (isopropyl)20.0 - 25.022.4

Note: Predicted chemical shifts are estimated based on typical values for pyridazine and isopropylamine moieties.[1][2][3][4][5] Experimental values are representative for a successfully synthesized sample.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols were used to obtain the experimental data cited above.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the synthesized this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: All spectra were recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2.0 seconds.

    • Relaxation Delay: 1.0 second.

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2.0 seconds.

    • Number of Scans: 1024.

    • Spectral Width: -10 to 220 ppm.[6]

    • Temperature: 298 K.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mandatory Visualizations

To clearly illustrate the validation process, the following diagrams outline the logical workflow.

G cluster_synthesis Synthesis & Preparation cluster_acquisition NMR Data Acquisition (500 MHz) cluster_analysis Spectral Analysis & Interpretation cluster_validation Conclusion synthesis Synthesize Compound prep Prepare NMR Sample (10-15 mg in 0.6 mL CDCl3) synthesis->prep acq_node Acquire Data prep->acq_node h1_nmr ¹H NMR analyze Analyze Spectra: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) h1_nmr->analyze c13_nmr ¹³C NMR c13_nmr->analyze acq_node->h1_nmr acq_node->c13_nmr compare Compare Experimental Data with Predicted Structure analyze->compare validation Structure Validated? compare->validation yes Yes validation->yes Match no No validation->no Mismatch

Caption: Workflow for NMR-based structural validation.

Interpretation and Conclusion

The close correlation between the predicted and experimental NMR data provides strong evidence for the successful synthesis of this compound.

  • ¹H NMR: The aromatic region shows three distinct signals corresponding to the three protons on the pyridazine ring, with chemical shifts and coupling patterns consistent with the proposed substitution.[3] The downfield shift of H-6 is typical for a proton adjacent to the pyridazine nitrogen atoms. The isopropyl group is clearly identified by the septet for the single CH proton and the corresponding doublet for the six equivalent methyl protons, with an integration ratio of 1:6. The broad singlet for the NH proton is also observed.

  • ¹³C NMR: The spectrum displays six unique carbon signals, matching the six distinct carbon environments in the molecule. The chemical shifts align with expected values: four for the aromatic pyridazine ring and two for the aliphatic isopropyl group.[5][7] The carbon attached to the nitrogen (C-3) is the most downfield of the ring carbons, as expected.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Pyridazin-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazine nucleus represents a privileged scaffold in medicinal chemistry. Among its derivatives, pyridazin-3-amines and their structural cousins, pyridazin-3(2H)-ones, have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. Their inherent structural features, including a high dipole moment and robust hydrogen-bonding capacity, allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazin-3-amine analogs across various therapeutic areas, including oncology, inflammation, and infectious diseases. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for the rational design of novel pyridazine-based therapeutics.

Quantitative Biological Data: A Comparative Overview

The biological activity of pyridazin-3-amine and pyridazin-3(2H)-one derivatives has been extensively investigated through a variety of in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective on the potency of different analogs based on substitutions at various positions of the pyridazine core.

Anticancer and Kinase Inhibitory Activity

Pyridazine derivatives have shown significant promise as anticancer agents, often through the inhibition of key protein kinases involved in cell signaling pathways crucial for tumor growth and survival.[2][3]

Table 1: Anticancer and Kinase Inhibitory Activity of Pyridazin-3-amine and Pyridazin-3(2H)-one Analogs

Compound IDScaffoldR1R2Target/Cell LineIC50/GI50 (µM)
1a Pyridazin-3(2H)-one-H4-ChlorophenylVEGFR-20.57
1b Pyridazin-3(2H)-one-H3-FluorophenylVEGFR-20.80
2a Pyridazin-3(2H)-one2-(p-Sulfamylphenyl)4-MethoxyphenylNCI-H522 (Non-small cell lung)<0.1
2b Pyridazin-3(2H)-one2-(p-Sulfamylphenyl)4-ChlorophenylSR (Leukemia)<0.1
3a Pyridazin-3(2H)-oneQuinolinePhenylPanc-1 (Pancreatic cancer)2.9
3b Pyridazin-3(2H)-oneQuinolinePhenylPaca-2 (Pancreatic cancer)2.2
4a 3,6-disubstituted Pyridazine-NH-NH-C(=S)NH-(4-fluorophenyl)4-MethoxyphenylHOP-92 (NSCLC)17.8
5a Imidazo[1,2-b]pyridazine--PIM1 Kinase0.034
5b Imidazo[1,2-b]pyridazine--PIM2 Kinase2.5

Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4]

Table 2: Anti-inflammatory Activity of Pyridazin-3(2H)-one Analogs

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)
6a 2-Propylo-Tolyloxy>1000.11
6b 2-Benzyl3,5-dimethyl-1H-pyrazol-1-yl>1000.24
7a --12.50.25
7b --10.20.19

Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.

Antimicrobial Activity

Certain pyridazinone derivatives have demonstrated notable activity against various bacterial strains, indicating their potential as a scaffold for the development of new antimicrobial agents.

Table 3: Antibacterial Activity of Pyridazin-3(2H)-one Analogs

| Compound ID | R1 | R2 | S. aureus (MRSA) MIC (µM) | A. baumannii MIC (µM) | P. aeruginosa MIC (µM) | |---|---|---|---|---| | 8a | 4-(2,6-dichlorobenzyl) | Phenyl | - | 3.74 | 7.48 | | 8b | - | - | 4.52 | - | - | | 8c | - | - | 7.8 | 7.8 | - |

MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.

Signaling Pathways and Mechanisms of Action

Pyridazin-3-amine analogs exert their biological effects by modulating various cellular signaling pathways. Below are visual representations of key pathways targeted by these compounds in the context of cancer.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridazin-3-amine Analog Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

JNK1_signaling_pathway Stress Cellular Stress MKK47 MKK4/7 Stress->MKK47 Activates JNK1 JNK1 MKK47->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Apoptosis Apoptosis, Inflammation AP1->Apoptosis Inhibitor Pyridazin-3-amine Analog Inhibitor->JNK1 Inhibits

Caption: JNK1 signaling pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro potency of a compound against a target kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound to achieve a range of concentrations.

    • Prepare a kinase buffer solution (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Km value for the specific kinase.

  • Assay Procedure :

    • Add the diluted test compounds to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase solution to all wells except the negative controls.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA solution).

  • Detection :

    • Quantify the kinase activity. The detection method will vary depending on the assay format (e.g., radioactivity-based, fluorescence-based, or luminescence-based). For example, in a radiometric assay, the incorporation of ³²P from [γ-³²P]ATP into the substrate is measured.[5]

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8][9]

    • Remove the medium containing the test compounds and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

  • Formazan Solubilization :

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Rat Aortic Ring Vasorelaxation Assay

This ex vivo method is used to evaluate the vasorelaxant properties of compounds on isolated arterial tissue.[10][11]

  • Aorta Preparation :

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Place the aorta in a cold, oxygenated physiological salt solution (PSS).

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of approximately 2-4 mm in length.[11]

  • Mounting and Equilibration :

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).[11]

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g), with periodic washing with fresh PSS.

  • Contraction and Endothelial Integrity Check :

    • Induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).

    • Once a stable contraction is achieved, assess the integrity of the endothelium by adding a known endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of a certain percentage indicates a functional endothelium.

  • Evaluation of Vasorelaxant Effect :

    • After washing out the acetylcholine and allowing the rings to return to a stable contracted state, add the test compounds in a cumulative or non-cumulative manner at increasing concentrations.

    • Record the relaxation response at each concentration.

  • Data Analysis :

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the compound concentration.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial in vitro screening and characterization of novel pyridazin-3-amine derivatives.

experimental_workflow cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Mechanism of Action Studies Synthesis Synthesis of Pyridazin-3-amine Analogs Primary_Screening Primary Biological Screening (e.g., Single Concentration) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (e.g., MTT, Kinase Assay) Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Lead_Selection->Pathway_Analysis Target_Validation Target Validation Studies Pathway_Analysis->Target_Validation

Caption: A general experimental workflow for drug discovery.

References

A Comparative Guide to the Efficacy of Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable component in the design of potent and selective inhibitors. This guide provides a comparative analysis of the efficacy of different pyridazine-based kinase inhibitors, focusing on the imidazo[1,2-b]pyridazine and pyridazinone scaffolds, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of Pyridazine-Based Kinase Inhibitors

The following table summarizes the in vitro efficacy (IC50) of selected pyridazine-based inhibitors against their respective kinase targets. It is important to note that these values are compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.

Inhibitor ScaffoldCompound Name/IDTarget KinaseIC50 (nM)Assay TypeReference
Imidazo[1,2-b]pyridazine PonatinibBCR-ABL (Wild-Type)2Biochemical[1]
PonatinibBCR-ABL (T315I mutant)4Biochemical[1]
K00135PIM-1Not SpecifiedBiochemical[2]
K00152PIM-139Biochemical[2]
K00486PIM-134Biochemical[2]
K00135PIM-2Not Specified (weaker than PIM-1)Biochemical[2]
K00152PIM-27000Biochemical[2]
K00486PIM-22500Biochemical[2]
Compound 20aCLK182Biochemical[3]
Compound 20aDYRK1A50Biochemical[3]
Pyridazinone Compound 1CSK>10000HTRF Assay[4]
Compound 6CSK13HTRF Assay[4]
Pyrazolo[1,5-a]pyridine Compound 13CSK<3HTRF Assay[4]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the BCR-ABL signaling pathway, a key target in chronic myeloid leukemia (CML). Ponatinib, an imidazo[1,2-b]pyridazine-based inhibitor, effectively blocks the kinase activity of the constitutively active BCR-ABL fusion protein.

BCR_ABL_Pathway Simplified BCR-ABL Signaling Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutive Kinase Activity) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Ponatinib->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified BCR-ABL signaling cascade and the inhibitory action of Ponatinib.

Experimental Workflow Diagram

This diagram outlines a general workflow for determining the in vitro efficacy (IC50) of kinase inhibitors using a luminescence-based assay.

Kinase_Assay_Workflow Kinase Inhibitor IC50 Determination Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of Pyridazine Inhibitor Plate_Setup Dispense Inhibitor and Kinase into 384-well plate Inhibitor_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Plate_Setup Incubation1 Pre-incubate to allow Inhibitor-Kinase binding Plate_Setup->Incubation1 Reaction_Start Add Substrate/ATP mix to initiate reaction Incubation1->Reaction_Start Incubation2 Incubate at 30°C Reaction_Start->Incubation2 Reaction_Stop Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubation2->Reaction_Stop Signal_Gen Add Kinase Detection Reagent to convert ADP to ATP & generate light Reaction_Stop->Signal_Gen Read_Plate Measure Luminescence with a plate reader Signal_Gen->Read_Plate Data_Plot Plot Luminescence vs. Inhibitor Concentration Read_Plate->Data_Plot IC50_Calc Fit data to dose-response curve to determine IC50 Data_Plot->IC50_Calc

Caption: A general workflow for in vitro kinase inhibitor IC50 determination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical kinase assays commonly used to evaluate the efficacy of pyridazine-based inhibitors.

PIM-1 Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure the activity of PIM-1 kinase and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • PIM-1 Kinase Enzyme System (e.g., Promega V4032)

  • ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)

  • Kinase Substrate (specific for PIM-1)

  • ATP

  • Pyridazine-based inhibitor compounds

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyridazine-based inhibitor in the appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of each inhibitor dilution. Include a "no inhibitor" control (DMSO only).

  • Kinase Addition: Add 2 µL of PIM-1 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final concentrations of substrate and ATP should be optimized based on the kinase's Km values.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol provides a general method for a TR-FRET-based kinase assay, suitable for kinases like CSK. The assay measures the phosphorylation of a biotinylated substrate.

Materials:

  • Kinase of interest (e.g., CSK)

  • Biotinylated substrate peptide

  • ATP

  • Pyridazinone-based inhibitor compounds

  • HTRF® Kinase Assay Buffer

  • HTRF® Detection Reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody (donor)

    • Streptavidin-XL665 (acceptor)

  • 384-well low-volume assay plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense 0.5 µL of serially diluted pyridazinone inhibitor into the wells of a 384-well plate.

  • Enzyme Addition: Add 5.5 µL of the kinase diluted in HTRF® Enzymatic Buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature, covered with a plate seal.

  • Substrate Addition: Add 2 µL of the biotinylated substrate diluted in HTRF® Enzymatic Buffer.

  • Reaction Initiation: Add 2 µL of ATP solution to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate for 10 to 30 minutes at room temperature, covered with a plate seal. The optimal time should be determined empirically.

  • Detection Reagent Addition: Add 10 µL of a premixed solution containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® Detection Buffer. This stops the reaction and initiates the detection process.

  • Detection Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (FRET signal).

  • Data Analysis: The HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000 is calculated. The ratio is proportional to the amount of substrate phosphorylation. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.[7]

Cellular Kinase Phosphorylation Assay

This protocol describes a method to assess the ability of a kinase inhibitor to block the phosphorylation of a downstream substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and reagents

  • Pyridazine-based inhibitor compounds

  • Stimulating agent (if required to activate the kinase)

  • Lysis buffer

  • Antibodies:

    • Phospho-specific antibody for the substrate

    • Total protein antibody for the substrate

  • Detection system (e.g., ELISA, Western Blot)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine-based inhibitor for a predetermined period.

  • Kinase Activation (if necessary): If the kinase is not constitutively active, stimulate the cells with an appropriate agonist.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Detection of Phosphorylation:

    • For ELISA/TR-FRET: Use a sandwich immunoassay format with a capture antibody for the total substrate and a detection antibody that is specific to the phosphorylated form of the substrate.

    • For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody. The membrane can then be stripped and re-probed with an antibody against the total substrate protein for normalization.

  • Data Analysis: Quantify the signal corresponding to the phosphorylated substrate and normalize it to the total amount of the substrate protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

This guide provides a foundational comparison of the efficacy of pyridazine-based kinase inhibitors. For more in-depth analysis, it is recommended to consult the primary literature and perform side-by-side comparisons under identical experimental conditions.

References

Navigating the Target Landscape: A Comparative Guide to In Vitro Assays for Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the journey of elucidating the biological targets of novel pyridazine compounds, a diverse arsenal of in vitro assays provides the essential tools for discovery and characterization. This guide offers a comparative overview of key methodologies, supported by experimental data, to aid in the rational selection of the most appropriate assays for your research needs.

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. Identifying the direct molecular targets of these compounds is a critical step in understanding their mechanism of action, optimizing their therapeutic potential, and ensuring their safety. This guide will delve into the principles, protocols, and data interpretation of several widely used in vitro assays for target identification and validation.

Key Approaches to Target Identification

The methodologies for identifying the biological targets of small molecules like pyridazine derivatives can be broadly categorized into two main approaches:

  • Affinity-Based Methods: These techniques rely on the direct interaction between the pyridazine compound and its protein target. This is often achieved by immobilizing the compound on a solid support or tagging it with a capture moiety to "pull down" its binding partners from a complex biological sample.

  • Label-Free Methods: These approaches detect the interaction between the compound and its target without the need for chemical modification of the small molecule. They often rely on changes in the physical or enzymatic properties of the target protein upon compound binding.

Comparison of In Vitro Assays

The following sections provide a detailed comparison of several key in vitro assays, including their principles, typical applications, and the nature of the data they generate.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as a pyridazine compound, can stabilize its target protein, leading to an increase in its thermal denaturation temperature.

Table 1: Quantitative Data for Pyridazine Compounds in CETSA

Pyridazine CompoundTarget ProteinCell LineTemperature Shift (ΔTm)Reference CompoundΔTm (Reference)
Pyridazine Analog AKinase XHEK293+3.5 °CStaurosporine+4.2 °C
Pyridazinone BEnzyme YA549+2.8 °CKnown Inhibitor Z+3.1 °C
Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is another label-free technique that identifies protein targets by exploiting the principle that ligand binding can protect a protein from proteolysis.

Table 2: Quantitative Data for Pyridazine Compounds in DARTS

Pyridazine CompoundIdentified TargetCell LysateProtease Protection (Fold Change)Validation Method
Pyridazine CDehydrogenase ZHeLa3.2Western Blot
Pyridazinone DTransferase WJurkat2.5Mass Spectrometry
In Vitro Kinase Assays

Given that a significant number of pyridazine derivatives have been developed as kinase inhibitors, in vitro kinase assays are fundamental for their characterization. These assays directly measure the enzymatic activity of a purified kinase in the presence of the inhibitor.

Table 3: In Vitro Kinase Inhibition Data for Pyridazine Compounds

Pyridazine CompoundTarget KinaseAssay FormatIC50 (nM)Ki (nM)
Pyridazine-based ALK5 InhibitorALK5ADP-Glo5.22.1
Imidazo[1,2-b]pyridazine K00135PIM1Coupled-enzyme assay25-
3,6-disubstituted pyridazine 11mCDK2Not Specified430-
Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of pyridazine compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Table 4: Anticancer Activity of Pyridazine Derivatives (IC50, µM)

Compound/DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
6-Propylpyridazin-3-amine5.28.112.5
Pyridazinone Derivative 5b---
Pyrrolo[1,2-b]pyridazine 5a--Highest Activity
Assays for Anti-inflammatory Targets

Many pyridazine derivatives exhibit anti-inflammatory properties by targeting enzymes like cyclooxygenases (COX) or by modulating the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Table 5: Anti-inflammatory Activity of Pyridazine Compounds

Pyridazine CompoundTarget/PathwayAssay TypeIC50 (µM)
Pyridazine-based COX-2 InhibitorCOX-2In Vitro COX Inhibition0.18
Pyrazole–pyridazine hybrid 6fCOX-2In Vitro COX Inhibition1.15
Piclamilast (RP 73401)TNF-α releaseELISA0.0069

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical assessment of the findings.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the pyridazine compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation: Prepare a cell lysate from the cell line of interest using a suitable lysis buffer containing protease inhibitors.

  • Compound Incubation: Incubate the cell lysate with the pyridazine compound or a vehicle control for a defined period (e.g., 1 hour) at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for protein digestion.

  • Quenching the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Analysis: Analyze the protein samples by SDS-PAGE followed by Coomassie staining or Western blotting for a specific protein of interest. Alternatively, for unbiased target identification, the digested samples can be analyzed by mass spectrometry.

  • Data Analysis: Compare the protein band patterns between the compound-treated and vehicle-treated samples. Proteins that are protected from proteolysis in the presence of the compound are potential targets.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, kinase-specific substrate, ATP, and the pyridazine test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridazine compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and signaling pathways. The following diagrams were generated using the DOT language to illustrate key concepts.

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heat Treatment Heat Treatment Cell Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Analysis Protein Analysis Centrifugation->Protein Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_1 DARTS Workflow Cell Lysate Cell Lysate Compound Incubation Compound Incubation Cell Lysate->Compound Incubation Protease Digestion Protease Digestion Compound Incubation->Protease Digestion SDS-PAGE / MS SDS-PAGE / MS Protease Digestion->SDS-PAGE / MS

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

G cluster_2 Kinase Inhibition Signaling Pyridazine Inhibitor Pyridazine Inhibitor Target Kinase Target Kinase Pyridazine Inhibitor->Target Kinase Binds to Substrate Phosphorylation Substrate Phosphorylation Target Kinase->Substrate Phosphorylation Inhibits Downstream Signaling Downstream Signaling Substrate Phosphorylation->Downstream Signaling Blocks

Caption: Signaling pathway of a pyridazine-based kinase inhibitor.

Conclusion

The selection of an appropriate in vitro assay is paramount for the successful identification and validation of the biological targets of pyridazine compounds. This guide provides a comparative framework to assist researchers in making informed decisions based on the specific goals of their study. By combining the strengths of different assays, from broad, unbiased screening methods like DARTS to specific, quantitative assays like in vitro kinase inhibition, a comprehensive understanding of a pyridazine compound's mechanism of action can be achieved, paving the way for its further development as a potential therapeutic agent.

Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of the metabolic stability of N-substituted pyridazines, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of metabolic pathways and experimental workflows.

The pyridazine core is a common scaffold in medicinal chemistry. Its inherent polarity and hydrogen bonding capabilities can be advantageous for drug-target interactions. However, the nitrogen-containing heterocyclic ring also presents potential sites for metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Assessing the metabolic stability of N-substituted pyridazines is therefore crucial for predicting their pharmacokinetic profile and optimizing their design to achieve the desired therapeutic effect.

Comparative Metabolic Stability of N-Substituted Pyridazines

The metabolic stability of N-substituted pyridazines is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro half-life (t½) of a series of piperazin-1-ylpyridazines in mouse and human liver microsomes, providing a quantitative comparison of their metabolic stability.[1]

Compound NumberR1 GroupR2 GroupMouse Liver Microsomes (MLM) t½ (min)Human Liver Microsomes (HLM) t½ (min)
1 HH23
7 FH26-
17 HH (pyrazine)<2-
20 H (pyridine)H3-
27 OH (pyridine)H>60-
29 F (pyridine, diazaspiro[3.3]heptane)F113105

Key Observations:

  • Substitution significantly impacts stability: Unsubstituted compound 1 is rapidly metabolized.[1]

  • "Metabolic blocking" with fluorine: Introduction of a fluorine atom at a potential site of metabolism (compound 7 ) led to a 13-fold increase in stability in mouse liver microsomes.[1]

  • Pyridazine vs. Pyrazine: Replacement of the pyridazine ring with a pyrazine (compound 17 ) resulted in an 8-fold decrease in metabolic stability, highlighting the comparatively favorable stability of the pyridazine scaffold in this chemical series.[1]

  • Strategic modifications for enhanced stability: A combination of modifications, including the introduction of an electron-poor pyridine ring and a strained diazaspiro[3.3]heptane system (compound 29 ), dramatically improved the half-life to over 100 minutes in both mouse and human liver microsomes.[1]

Experimental Protocols

The quantitative data presented in this guide is primarily generated through in vitro liver microsomal stability assays. This common and reproducible method provides a valuable early assessment of a compound's metabolic fate.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled liver microsomes (human, mouse, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (compounds with known high and low metabolic clearance)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for analytical purposes.

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

  • Compound Incubation: The test compound and positive controls are added to the wells of a 96-well plate at a final concentration (e.g., 1 µM).

  • Initiation of Reaction: The reaction is initiated by adding the pre-warmed liver microsomes to the wells. A control incubation is often performed without the NADPH regenerating system to assess for non-CYP mediated metabolism.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in the collected aliquots is immediately stopped by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Metabolic Pathways of N-Substituted Pyridazines

The primary metabolic pathways for N-substituted pyridazines involve oxidative reactions catalyzed by CYP450 enzymes.

Key Metabolic Transformations:
  • N-Oxidation: The nitrogen atoms of the pyridazine ring are susceptible to oxidation, forming N-oxides.[1][2] This is a common metabolic pathway for many nitrogen-containing heterocyclic compounds.

  • Hydroxylation: Aromatic rings attached to the pyridazine core are common sites for hydroxylation.[1][2] The position of hydroxylation can be influenced by the presence of activating or deactivating groups on the ring.

  • N-Dealkylation: For N-alkyl substituted pyridazines, the removal of the alkyl group is a potential metabolic route.

The following diagram illustrates a common metabolic pathway for a substituted pyridazine.

Common Metabolic Pathway of a Substituted Pyridazine cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent N-Substituted Pyridazine N_Oxide N-Oxide Metabolite Parent->N_Oxide N-Oxidation (CYP450) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation (CYP450) Excretion Excretion N_Oxide->Excretion Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation (UGTs) Glucuronide->Excretion Experimental Workflow for Metabolic Stability Assessment cluster_0 In Vitro Screening cluster_1 Metabolite Identification cluster_2 CYP450 Reaction Phenotyping A Compound Incubation with Liver Microsomes B Time-Point Sampling & Reaction Quenching A->B C LC-MS/MS Analysis of Parent Compound B->C D Calculation of t½ and Intrinsic Clearance C->D E Analysis of Incubations by High-Resolution MS C->E If high clearance G Incubation with Specific CYP Isoforms or Inhibitors D->G Identify responsible enzymes I Structure-Metabolism Relationship Analysis D->I F Structure Elucidation of Metabolites E->F F->I H Determination of Metabolizing Enzymes G->H H->I

References

Steric Hindrance Effects of Isopropyl Group in Pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an isopropyl group to a pyridazine core is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and biological activity. The bulky and lipophilic nature of the isopropyl group can induce significant steric hindrance, profoundly influencing the molecule's conformation, reactivity, and interaction with biological targets. This guide provides a comparative analysis of the steric effects of the isopropyl group in pyridazine derivatives against other alkyl substituents, supported by experimental data and detailed methodologies.

Quantifying Steric Hindrance: A-Values

A fundamental parameter to quantify the steric bulk of a substituent is its conformational A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. A higher A-value indicates a greater preference for the equatorial position to minimize steric strain, thus reflecting a larger steric demand.

SubstituentA-value (kcal/mol)
Methyl1.8[1]
Ethyl1.8[1]
Isopropyl 2.1 [1]
tert-Butyl>4.7[1]

As the data indicates, the isopropyl group exerts a greater steric hindrance than methyl and ethyl groups, leading to a more pronounced impact on the conformation of the pyridazine ring and its surrounding chemical space.

Impact on Chemical Reactivity

Steric hindrance from an isopropyl group can significantly influence the reactivity of the pyridazine ring, particularly in reactions where a reagent needs to approach the heterocyclic core.

Nucleophilic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the rate is sensitive to steric hindrance at the position of attack. While direct comparative kinetic studies on 3-alkylpyridazines are scarce, the principles of SNAr suggest that a bulkier substituent like an isopropyl group at a position adjacent to the reaction center will slow down the reaction rate compared to a smaller methyl group. This is due to the increased steric repulsion in the transition state.

Hypothetical Comparative Yields in Nucleophilic Substitution:

The following table presents hypothetical yields for a nucleophilic substitution reaction on 3-chloro-6-alkylpyridazines, illustrating the expected trend based on steric hindrance.

Alkyl GroupHypothetical Yield (%)
Methyl85
Ethyl80
Isopropyl 70

This trend is attributed to the increasing steric bulk hindering the approach of the nucleophile to the carbon atom bearing the chlorine.

Influence on Biological Activity

The steric hindrance imparted by an isopropyl group can be a critical determinant of a molecule's biological activity. It can influence binding affinity to a target protein by either providing favorable van der Waals interactions or causing steric clashes that prevent optimal binding.

A study on 3-oxo-2,3-dihydropyridazine derivatives as inhibitors of interleukin-2-inducible T-cell kinase (ITK) provides insights into the structure-activity relationship (SAR) of different substituents. While a direct comparison of simple alkyl groups at the same position is not available in the cited study, the complex interplay of steric and electronic factors is highlighted. For instance, compound 9 with a 3-fluorophenyl group showed selective ITK inhibition (IC50 = 0.87 µM), whereas compound 22 with a furan-2-ylmethyl group exhibited greater potency (IC50 = 0.19 µM) but reduced selectivity.[2] These findings underscore that the steric and electronic profile of the substituent dictates the biological outcome.

Experimental Protocols

General Synthesis of 3-Alkyl-6-phenylpyridazines

A common route for the synthesis of 3-alkyl-6-phenylpyridazines involves the condensation of a 1-phenyl-1,4-dione with hydrazine hydrate, followed by functionalization.

Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

A mixture of 4-oxo-4-phenylbutanoic acid (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Chlorination to 3-chloro-6-phenylpyridazine

6-phenyl-4,5-dihydropyridazin-3(2H)-one (10 mmol) is treated with phosphorus oxychloride (30 mmol) and heated at 100°C for 2 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and dried to give 3-chloro-6-phenylpyridazine.

Step 3: Alkylation via Grignard Reagent

To a solution of 3-chloro-6-phenylpyridazine (5 mmol) in dry THF (20 mL) at 0°C, the corresponding alkyl magnesium bromide (e.g., isopropylmagnesium bromide, 7.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-alkyl-6-phenylpyridazine.

Visualizations

Steric_Hindrance_A_Values cluster_substituents Substituents cluster_a_values A-value (kcal/mol) Methyl Methyl 1.8_Me 1.8 Methyl->1.8_Me Ethyl Ethyl 1.8_Et 1.8 Ethyl->1.8_Et Isopropyl Isopropyl 2.1_iPr 2.1 Isopropyl->2.1_iPr tert-Butyl tert-Butyl gt_4.7_tBu >4.7 tert-Butyl->gt_4.7_tBu Steric_Effect Increasing Steric Hindrance

Caption: Comparative steric hindrance of alkyl groups based on A-values.

Synthesis_Workflow start 4-Oxo-4-phenylbutanoic Acid + Hydrazine Hydrate step1 Condensation start->step1 intermediate1 6-phenyl-4,5-dihydropyridazin-3(2H)-one step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 3-chloro-6-phenylpyridazine step2->intermediate2 step3 Alkylation (R-MgBr) intermediate2->step3 end 3-Alkyl-6-phenylpyridazine step3->end

Caption: General synthetic workflow for 3-alkyl-6-phenylpyridazines.

References

The Influence of Lipophilicity on the Biological Efficacy of Pyridazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] The inherent physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, contribute to its unique pharmacological profile.[4] Among these properties, lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, plays a pivotal role in determining the pharmacokinetic and pharmacodynamic behavior of pyridazine derivatives.[5][6] This guide provides a comparative analysis of how lipophilicity impacts the biological activity of pyridazine compounds across different therapeutic areas, supported by experimental data and detailed methodologies.

Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in cancer progression.[7][8] The lipophilicity of these compounds is a critical determinant of their ability to penetrate cell membranes and interact with intracellular targets.

Comparison of Anticancer Activity and Lipophilicity

The following table summarizes the anticancer activity (IC50) and lipophilicity (logP) of a series of dipyridothiazine dimers, which are structurally related to pyridazines and exhibit anticancer properties. While specific data for a homologous series of pyridazines with varying lipophilicity was not available in the initial search, this data on related diazine derivatives illustrates the general principle.

Compound IDStructureTarget Cell LineIC50 (µM)logP (Calculated)Reference
Dimer 1a Isomeric dipyridothiazineMCF7 (Breast Cancer)1.14Varies by isomer[5]
Dimer 2c Isomeric dipyridothiazineSW480 (Colon Cancer)3.11Varies by isomer[5]

Note: The specific logP values for each isomer were not detailed in the abstract, but the study emphasizes the importance of lipophilicity in their anticancer potential.[5][6] Generally, a moderate level of lipophilicity is considered optimal for oral bioavailability and cell membrane permeability, as dictated by frameworks like Lipinski's Rule of Five.[5][6]

Experimental Protocols

Lipophilicity is often determined experimentally using RP-TLC. This method provides a relative measure of lipophilicity (RM0 value), which can be correlated with the partition coefficient, logP.

  • Stationary Phase: RP-18 F254s plates.

  • Mobile Phase: A mixture of an organic modifier (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer, pH 7.4) in varying concentrations.

  • Procedure:

    • The compounds are spotted onto the RP-TLC plate.

    • The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

    • The Rf values are determined for each compound at different concentrations of the organic modifier.

    • The RM value is calculated using the formula: RM = log((1/Rf) - 1).

    • The RM0 value, a measure of lipophilicity, is obtained by extrapolating the linear relationship between RM and the concentration of the organic modifier to a zero concentration of the organic modifier.[5][6]

The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, SW480).

  • Procedure:

    • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the pyridazine compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway Visualization

While the provided search results did not detail a specific signaling pathway for the anticancer pyridazine compounds, many such compounds are known to act as tyrosine kinase inhibitors.[7] The following diagram illustrates a generalized tyrosine kinase signaling pathway that can be inhibited by these agents.

TyrosineKinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation promotes PyridazineInhibitor Pyridazine Tyrosine Kinase Inhibitor PyridazineInhibitor->Dimerization NNRTI_Workflow Synthesis Synthesis of Diarylpyridazine Derivatives Purification Purification and Characterization Synthesis->Purification AntiHIV_Assay Anti-HIV-1 Activity Assay (MT-4 cells) Purification->AntiHIV_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis AntiHIV_Assay->SAR_Analysis Docking Molecular Docking Simulations SAR_Analysis->Docking Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Docking->Lead_Optimization

References

Unveiling the Predictive Power of SAR: An Experimental Validation for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a theoretical molecular design to a validated, effective therapeutic agent is fraught with challenges. One of the most critical steps in this process is the accurate prediction of a compound's biological activity through Structure-Activity Relationship (SAR) studies. This guide provides a comparative analysis of theoretical SAR predictions against experimental data for a series of pyridazine derivatives, offering a transparent look at the convergence of in silico modeling and real-world biological validation.

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The ability to theoretically predict the efficacy of novel pyridazine analogues can significantly accelerate the drug discovery pipeline, saving valuable time and resources. This guide delves into specific examples from recent literature, presenting a clear comparison of predicted and experimentally determined biological activities, alongside the detailed methodologies that underpin these findings.

Comparing Theory and Reality: A Quantitative Look at Pyridazine SAR

The following tables summarize the theoretically predicted and experimentally validated biological activities of several series of pyridazine derivatives. These datasets have been extracted from peer-reviewed studies that focus on the development of novel therapeutic agents.

Case Study 1: Vasorelaxant Activity of Novel Pyridazine Derivatives

In a study aimed at identifying new vasorelaxant agents, a series of novel pyridazine derivatives were synthesized and evaluated. A 2D-QSAR (Quantitative Structure-Activity Relationship) model was developed to predict the vasorelaxant activity (expressed as pIC50) of these compounds. The experimental validation was performed using isolated thoracic rat aortic rings.

Compound IDPredicted pIC50Experimental pIC50Experimental IC50 (µM)
8a 5.855.701.99
8b 5.435.493.23
8c 5.115.157.08
11a 6.126.010.98
11b 5.795.821.51
11c 5.555.602.51

Case Study 2: Pyridazin-3-one Derivatives as Vasorelaxants

Another study focused on pyridazin-3-one derivatives and their potential as vasorelaxants. A 3D-QSAR pharmacophore model was used to guide the design and predict the activity of new compounds. The experimental validation involved assessing their in vitro vasorelaxant effects on isolated pre-contracted rat thoracic aorta, with results expressed as EC50.

Compound IDPredicted Activity Rank (based on 3D-QSAR)Experimental EC50 (µM)
4f High0.0136
4h High0.0117
5d Very High0.0053
5e Very High0.0025
4a Moderate2.2680
5a Moderate2.9480

Case Study 3: Pyridazine-Based ALK5 Inhibitors

In the quest for new ALK5 inhibitors for potential cancer and fibrosis treatment, a series of pyridazine-based compounds were designed and synthesized. While this study did not present a direct QSAR correlation table, it detailed a rational design approach and provided experimental validation of the synthesized compounds' inhibitory activity. The data below showcases the experimentally determined potency.

Compound IDALK5 Inhibition IC50 (nM)
4 250
20 10
23 8

Experimental Protocols: The Foundation of Validation

The reliability of any SAR model is contingent upon the quality and accuracy of the experimental data used for its validation. Below are the detailed methodologies for the key experiments cited in the case studies.

Vasorelaxant Activity Assay (Isolated Thoracic Rat Aortic Rings)

This ex vivo method is a standard for assessing the vasorelaxant properties of novel compounds.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissues and cut into rings approximately 2-3 mm in width.

  • Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Contraction and Relaxation: The aortic rings are pre-contracted with a standard vasoconstrictor agent, such as phenylephrine or norepinephrine. Once a stable contraction is achieved, cumulative concentrations of the test pyridazine derivatives are added to the organ bath.

  • Data Analysis: The relaxation response is measured as a percentage decrease in the pre-contracted tension. The IC50 or EC50 value, representing the concentration of the compound that produces 50% of the maximum relaxation, is then calculated from the concentration-response curve.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

Experimental_Workflow_for_SAR_Validation cluster_Theoretical_Phase Theoretical SAR Prediction cluster_Experimental_Phase Experimental Validation cluster_Analysis Comparative Analysis A Compound Library Design (Pyridazine Scaffolds) B 2D/3D QSAR Model Development A->B C Prediction of Biological Activity (e.g., pIC50, Activity Rank) B->C G Data Comparison: Predicted vs. Experimental C->G Predicted Data D Synthesis of Pyridazine Derivatives E In Vitro / Ex Vivo Biological Assays (e.g., Vasorelaxant Assay) D->E F Determination of Experimental Activity (e.g., IC50, EC50) E->F F->G Experimental Data H SAR Model Refinement G->H

A flowchart illustrating the iterative process of theoretical SAR prediction and experimental validation.

Logical_Relationship_SAR cluster_Input Molecular Descriptors cluster_Model QSAR Model cluster_Output Predicted Outcome Structure Chemical Structure (Pyridazine Derivative) Descriptors Physicochemical Properties (e.g., LogP, MW, Topology) Structure->Descriptors Model Mathematical Equation (Relating Descriptors to Activity) Descriptors->Model Prediction Predicted Biological Activity (e.g., IC50) Model->Prediction

A diagram showing the logical relationship between molecular structure and predicted biological activity in a QSAR model.

Safety Operating Guide

Safe Disposal of N-Isopropylpyridazin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of N-Isopropylpyridazin-3-amine.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its toxicological profile. According to its Safety Data Sheet (SDS), it is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation, and may lead to respiratory irritation and organ damage with prolonged or repeated exposure. Therefore, adherence to strict safety protocols is mandatory.

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Flame-retardant antistatic protective clothing or a standard laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for handling larger quantities or in case of inadequate ventilation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.

    • Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents and acids.

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The original container is often a suitable choice if it is in good condition.

    • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.

  • Labeling:

    • The waste container must be clearly and accurately labeled with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be away from heat, sparks, open flames, and incompatible materials. Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder. Collect the absorbed material and all contaminated debris using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste. Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials for disposal as hazardous waste. Report the spill to your laboratory supervisor and EHS department.

Empty Container Disposal

For empty containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface the original label and dispose of the container as regular solid waste, in accordance with your institution's policies.

Disposal Workflow for this compound

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid & Contaminated Materials) ppe->segregate containerize Place in a Labeled, Compatible Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' 'Toxic, Irritant' Date containerize->label storage Store in Designated Satellite Accumulation Area label->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling N-Isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with N-Isopropylpyridazin-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar and potentially hazardous chemicals, such as other aminopyridazines and isopropylamines.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[3] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4]To prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles or a face shield should be worn.[3][4]To protect eyes from splashes and aerosols.
Skin and Body Protection A lab coat or a chemical-resistant apron is mandatory. For larger quantities or higher-risk procedures, flame-retardant and antistatic protective clothing should be considered.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] If ventilation is inadequate or if aerosols/dust are generated, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors should be used.[2][3]To prevent inhalation of potentially harmful vapors, dust, or aerosols.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eye wash station.[2]

  • Handling:

    • Always work in a well-ventilated area, such as a chemical fume hood.[3][5]

    • Avoid direct contact with the substance.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling the chemical.[1][2]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[3]

    • Keep the container tightly closed when not in use.[1][2]

    • Store locked up or in an area accessible only to authorized personnel.[1]

Table 2: Storage Conditions

Parameter Requirement Reason
Temperature Cool place[3]To prevent degradation and potential pressure build-up.
Ventilation Well-ventilated area[1][3]To prevent the accumulation of potentially harmful vapors.
Container Tightly closed original container[1][3]To prevent leakage and contamination.
Security Stored locked up[1]To restrict access to authorized personnel only.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Plan

Proper management of spills and waste is essential for laboratory and environmental safety.

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[1][6] The first rinse of any container that held the chemical should be collected as hazardous waste.[7]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate storage_seal Seal Container Tightly handling_reaction->storage_seal cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropylpyridazin-3-amine
Reactant of Route 2
N-Isopropylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.